sEH inhibitor-17
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H21F3N2O4S |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[4-(trifluoromethoxy)phenyl]sulfonylurea |
InChI |
InChI=1S/C18H21F3N2O4S/c19-18(20,21)27-14-1-3-15(4-2-14)28(25,26)23-16(24)22-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,22,23,24) |
Clave InChI |
SNXCHFLIKVETBL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of sEH inhibitor-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of sEH inhibitor-17, a potent and orally active inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound stabilizes the levels of these beneficial lipid mediators, leading to a cascade of anti-inflammatory and analgesic effects. This document outlines the core mechanism, presents quantitative data for this compound and other relevant inhibitors, details experimental protocols for assessing sEH inhibition, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
The primary mechanism of action of this compound is the competitive and potent inhibition of the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the hydrolytic conversion of biologically active epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][2] This enzymatic degradation terminates the signaling functions of EETs.
This compound binds to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of endogenous EETs, thereby enhancing their beneficial effects.[3] EETs are known to possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1] The stabilization of EETs by this compound is the cornerstone of its therapeutic potential in a range of inflammatory conditions.
Downstream Signaling Pathways
The increased bioavailability of EETs, facilitated by this compound, modulates several key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]
EETs have been shown to suppress the activation of the NF-κB pathway.[4][6] By preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, EETs block the translocation of NF-κB to the nucleus.[4] This, in turn, downregulates the transcription of pro-inflammatory target genes, leading to a reduction in the inflammatory response.
Furthermore, EETs can also exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in lipid metabolism and inflammation.[2]
Quantitative Data
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized sEH inhibitors.
| Inhibitor | Target | IC50 (nM) | Species | Notes |
| This compound (compound 4f) | sEH | 2.94 | Not Specified | Orally active, demonstrates anti-inflammatory efficacy.[7] |
| TPPU | sEH | 3.7 | Human | A potent and widely used sEH inhibitor for in vivo studies.[8] |
| AR9281 (APAU) | sEH | 13.8 | Human | An orally active sEH inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sEH inhibition and its downstream effects. The following protocols are representative of the key experiments used to characterize the mechanism of action of sEH inhibitors like this compound.
In Vitro sEH Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against the sEH enzyme.
Materials:
-
Recombinant human or murine sEH enzyme
-
Substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant sEH enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate (CMNC) to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of CMNC by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of EET and DHET Levels in Biological Samples
This protocol outlines the procedure for quantifying the in vivo or ex vivo effects of an sEH inhibitor on the levels of EETs and their corresponding DHETs.
Materials:
-
Biological samples (e.g., plasma, tissue homogenates) from control and inhibitor-treated subjects.
-
Internal standards (deuterated EETs and DHETs)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Spike the biological samples with the internal standards.
-
Perform lipid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the lipid extract using solid-phase extraction (SPE) to isolate the oxylipins.
-
Analyze the purified samples using an LC-MS/MS system. The different EET and DHET regioisomers are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
-
Calculate the concentrations of each EET and DHET and determine the EET/DHET ratio. An increase in this ratio in the inhibitor-treated group compared to the control group indicates effective sEH inhibition.[9]
In Vivo Anti-inflammatory Assay (LPS-induced Inflammation Model)
This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of an sEH inhibitor.
Materials:
-
Laboratory animals (e.g., mice)
-
This compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Administer this compound or vehicle control to the animals via oral gavage.
-
After a specified pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.[8]
-
At a predetermined time point after LPS challenge, collect blood samples.
-
Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
A significant reduction in cytokine levels in the inhibitor-treated group compared to the LPS-only group indicates anti-inflammatory activity.[8]
Visualizations
Signaling Pathway of sEH Inhibition
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo anti-inflammatory assessment.
Conclusion
This compound represents a promising therapeutic agent that functions by potently inhibiting the soluble epoxide hydrolase enzyme. This mechanism of action leads to the stabilization of anti-inflammatory EETs, which in turn suppress pro-inflammatory signaling pathways such as NF-κB. The quantitative data underscores its high potency, and the detailed experimental protocols provide a framework for its continued investigation and development. The visualizations provided offer a clear and concise representation of the core molecular interactions and experimental designs relevant to the study of this compound. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this important class of inhibitors.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 9. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Soluble Epoxide Hydrolase Inhibitor-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of soluble epoxide hydrolase (sEH) inhibitors, with a specific focus on the potent dual fatty acid amide hydrolase (FAAH) and sEH inhibitor, SW-17. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1]
The development of sEH inhibitors has largely focused on urea-based compounds, which have demonstrated high potency.[2] However, these inhibitors often face challenges related to poor solubility and metabolic instability.[3] This has led to the exploration of alternative scaffolds and the optimization of existing ones to improve pharmacokinetic profiles and therapeutic efficacy.
sEH Inhibitor-17 (SW-17): A Potent Dual FAAH/sEH Inhibitor
Recent research has identified SW-17, a 4-phenyl-thiazole-based compound, as a potent dual inhibitor of both fatty acid amide hydrolase (FAAH) and sEH.[4] The simultaneous inhibition of these two enzymes presents a novel approach for pain and inflammation management, as they regulate distinct but complementary pro-inflammatory pathways.[4]
Structure of SW-17
The chemical structure of SW-17 is 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide.[4]
In Vitro Inhibitory Activity
SW-17 has demonstrated potent inhibition of both human FAAH and human sEH in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) |
| SW-17 | Human FAAH | 9.8 |
| SW-17 | Human sEH | 2.5 |
| Data sourced from Shen et al., 2024.[4] |
Structure-Activity Relationship of sEH Inhibitors
The development of potent sEH inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key insights have been gained for various chemical scaffolds.
Urea-Based Inhibitors
1,3-disubstituted ureas are among the most extensively studied classes of sEH inhibitors due to their high potency.[5]
-
Adamantyl and Phenyl Groups: Early research identified that replacing the adamantyl group with a phenyl ring can lead to highly potent inhibitors.[6] While the adamantyl moiety can be prone to rapid metabolism, leading to a short in vivo half-life, phenyl-substituted ureas have shown improved pharmacokinetic profiles.[6][7]
-
Piperidine (B6355638) Moiety: The incorporation of a piperidine moiety has been a successful strategy in developing potent and "drug-like" sEH inhibitors.[5][8] These conformationally restricted structures have demonstrated good oral bioavailability.
-
Acyl Group on Piperidine: The nature of the acyl group on the piperidine ring influences potency. For instance, an N-propionylpiperidine was found to be more potent than an N-acetylpiperidine in a series of adamantylureas.[5]
Amide-Based Inhibitors
Amides have been explored as an alternative to the urea (B33335) pharmacophore to enhance physicochemical properties.[3]
-
Non-Urea Amides: Structure-activity studies of non-urea, amide-based inhibitors have yielded sub-nanomolar inhibitors of human sEH with good stability in human liver microsomes.[3]
-
Piperidine-Derived Amides: In a series of piperidine-derived amide inhibitors, hydrophobic cycloalkyl groups on the left-hand side of the molecule were positively correlated with inhibitory potency.[3]
Dual FAAH/sEH Inhibitors (4-Phenyl-thiazole-based)
The SAR of the 4-phenyl-thiazole scaffold, to which SW-17 belongs, has revealed important structural determinants for dual inhibitory activity.[4]
-
Sulfonamide Group: Conversion of the sulfonamide group in the parent structure to a tertiary amine generally leads to a decrease in potency for sEH, while this change is well-tolerated at the FAAH enzyme.[4]
-
Species Differences: A notable species difference has been observed for this class of inhibitors, with some 4-phenyl-thiazole-based analogs being significantly less active or inactive in mouse sEH compared to human and rat enzymes.[4]
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the IC50 values of sEH inhibitors using a fluorogenic substrate.
Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[9][10] The sEH enzyme hydrolyzes the epoxide moiety of the substrate, leading to the release of a highly fluorescent product. The presence of an inhibitor reduces the rate of this reaction, resulting in a lower fluorescent signal.[9]
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[7][11]
-
PHOME substrate[10]
-
Test compounds (e.g., SW-17) and control inhibitors
-
DMSO for dissolving compounds
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in DMSO. Create serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the recombinant sEH enzyme to the desired concentration in cold sEH assay buffer.
-
Prepare a working solution of the PHOME substrate in the assay buffer.
-
-
Assay Protocol:
-
Add the sEH enzyme solution to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Pharmacokinetic Studies in Rodents
This protocol provides a general workflow for assessing the pharmacokinetic properties of sEH inhibitors in a murine model.
Procedure:
-
Animal Dosing:
-
Administer the test compound (e.g., formulated in a suitable vehicle) to mice via the desired route (e.g., oral gavage).[7]
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration.
-
-
Sample Processing:
-
Process the blood samples to obtain plasma or serum.
-
-
Bioanalysis:
-
Extract the drug from the plasma/serum samples.
-
Quantify the concentration of the drug at each time point using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Visualizations
Signaling Pathway of Dual FAAH and sEH Inhibition
Caption: Dual inhibition of sEH and FAAH by SW-17 enhances anti-inflammatory and analgesic pathways.
Experimental Workflow for sEH Inhibitor Screening
Caption: A streamlined workflow for the discovery and development of novel sEH inhibitors.
Conclusion
The development of sEH inhibitors continues to be a promising area of therapeutic research. The identification of dual FAAH/sEH inhibitors like SW-17 represents a significant advancement, offering the potential for enhanced efficacy in treating pain and inflammation. A thorough understanding of the structure-activity relationships of different inhibitor scaffolds, coupled with robust experimental protocols for their characterization, is essential for the successful development of new clinical candidates. This guide provides a foundational resource for researchers to navigate the complexities of sEH inhibitor design and evaluation.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Imperative of Inhibiting Soluble Epoxide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a multitude of pathologies characterized by underlying inflammatory processes. This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory and pro-resolving lipid mediators, primarily the epoxyeicosatrienoic acids (EETs). Inhibition of sEH preserves the beneficial actions of these epoxy fatty acids, offering a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, renal and neurological diseases, inflammatory conditions, and chronic pain. This technical guide provides an in-depth exploration of the biological role of sEH inhibition, complete with detailed experimental protocols, comprehensive quantitative data, and visual representations of the key signaling pathways and experimental workflows involved.
The Core Biology of Soluble Epoxide Hydrolase and its Inhibition
Soluble epoxide hydrolase is a cytosolic enzyme that catalyzes the hydrolysis of epoxides to their corresponding vicinal diols. In the context of the arachidonic acid cascade, sEH is the primary enzyme responsible for the degradation of EETs, which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are potent signaling molecules with a wide array of beneficial physiological effects, including vasodilation, anti-inflammation, and analgesia. The conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by sEH effectively terminates their signaling.
Inhibiting sEH, therefore, serves to increase the bioavailability and prolong the biological activity of endogenous EETs. This mechanism underlies the therapeutic potential of sEH inhibitors in a vast spectrum of diseases. Preclinical studies have demonstrated the efficacy of sEH inhibitors in models of hypertension, atherosclerosis, cardiac hypertrophy, renal fibrosis, ischemic stroke, neuropathic pain, and various inflammatory conditions.
Key Signaling Pathways Modulated by sEH Inhibition
The therapeutic effects of sEH inhibition are mediated through the modulation of several key intracellular signaling pathways. The increased levels of EETs resulting from sEH inhibition influence cellular function primarily through the NF-κB and PI3K/Akt pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator
Target Validation of sEH Inhibitor-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for sEH inhibitor-17, a potent soluble epoxide hydrolase (sEH) inhibitor. This document details the quantitative data supporting its efficacy, the experimental protocols for its validation, and the underlying signaling pathways.
Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, which has been shown to produce anti-inflammatory, analgesic, and cardioprotective effects in a variety of preclinical models.[3][4][5] This makes sEH a promising therapeutic target for a range of diseases, including hypertension, inflammatory disorders, and neuropathic pain.[6][7]
This compound (also known as compound 4f) is a novel sulfonyl urea-based inhibitor of sEH that has demonstrated high potency and efficacy in preclinical studies.[8][9] This guide will focus on the target validation of this specific inhibitor.
Quantitative Data for this compound (Compound 4f)
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound [8]
| Enzyme Source | IC50 (nM) |
| Human recombinant sEH | 2.94 |
| Mouse recombinant sEH | >1000 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury [8][10]
| Treatment Group | Dose (mg/kg) | Total Cell Count in BALF (x10^5) | Neutrophil Count in BALF (x10^5) |
| Vehicle | - | 8.5 ± 0.7 | 6.8 ± 0.6 |
| LPS | - | 25.2 ± 2.1 | 22.1 ± 1.9 |
| LPS + 4f | 10 | 15.1 ± 1.5 | 12.5 ± 1.3 |
*BALF: Bronchoalveolar lavage fluid. Data are presented as mean ± SEM. p < 0.05 compared to the LPS group.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pain (Tail-Flick Test) [8][10]
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds) at 60 min |
| Vehicle | - | 2.5 ± 0.3 |
| 4f | 10 | 5.8 ± 0.6* |
*Data are presented as mean ± SEM. p < 0.05 compared to the vehicle group.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows provide a clear understanding of the mechanism of action and the validation process.
Caption: The sEH signaling pathway and the mechanism of this compound.
Caption: Workflow for in vitro determination of sEH inhibitor potency.
Caption: Generalized workflow for in vivo efficacy testing of sEH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is used to determine the IC50 value of this compound.[8][11]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).
-
Reconstitute recombinant human or mouse sEH enzyme in the assay buffer.
-
Prepare the fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the sEH enzyme solution to each well.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known sEH inhibitor).
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
Immediately measure the fluorescence kinetically for 10-15 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
In Vivo LPS-Induced Acute Lung Injury (ALI) Model
This protocol assesses the anti-inflammatory effects of this compound in a mouse model.[8][10]
-
Animals and Acclimatization:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Treatment Groups and Administration:
-
Divide the mice into three groups: Vehicle, LPS, and LPS + this compound.
-
Administer this compound (e.g., 10 mg/kg) or the vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
-
Induction of ALI:
-
Administer lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) intratracheally to induce lung injury. The vehicle group receives saline.
-
-
Sample Collection:
-
At 24 hours after LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.
-
-
Analysis:
-
Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Count the total number of cells in the BALF using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, etc.).
-
The supernatant can be used for measuring protein concentration and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
In Vivo Tail-Flick Pain Model
This protocol evaluates the analgesic properties of this compound.[8][10]
-
Animals and Acclimatization:
-
Use male Swiss Webster mice (8-10 weeks old).
-
Acclimatize the animals as described above.
-
-
Baseline Measurement:
-
Measure the baseline tail-flick latency for each mouse using a tail-flick analgesia meter. The latency is the time it takes for the mouse to flick its tail away from a radiant heat source. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
-
-
Treatment and Testing:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the mean tail-flick latency for each treatment group at each time point.
-
Compare the latencies of the inhibitor-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The target validation studies for this compound (compound 4f) provide strong evidence for its high potency against human sEH and its efficacy in preclinical models of inflammation and pain. The significant in vitro inhibitory activity, coupled with the demonstrated in vivo anti-inflammatory and analgesic effects, validates soluble epoxide hydrolase as a therapeutic target and establishes this compound as a promising lead compound for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and other sEH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
Therapeutic Potential of Soluble Epoxide Hydrolase (sEH) Inhibitors in Inflammation: A Technical Guide
Disclaimer: The term "sEH inhibitor-17" is not a recognized designation for a specific soluble epoxide hydrolase (sEH) inhibitor in the published scientific literature. Therefore, this technical guide will focus on well-characterized and frequently cited sEH inhibitors, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), as representative examples to illustrate the therapeutic potential of this class of compounds in inflammation. The principles, mechanisms, and experimental findings discussed are broadly applicable to potent and selective sEH inhibitors.
Introduction: Soluble Epoxide Hydrolase as a Therapeutic Target in Inflammation
Chronic inflammation is a key pathological feature of a wide range of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The resolution of inflammation is an active process orchestrated by a variety of signaling molecules, among which are epoxy fatty acids (EpFAs). Epoxyeicosatrienoic acids (EETs), derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway, are potent endogenous anti-inflammatory mediators.[1] However, the in vivo efficacy of EETs is limited by their rapid enzymatic degradation by soluble epoxide hydrolase (sEH) into less active or even pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[1]
Inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous anti-inflammatory effects of EETs by increasing their bioavailability.[2][3] This technical guide provides an in-depth overview of the therapeutic potential of sEH inhibitors in inflammation, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate their activity.
Mechanism of Action of sEH Inhibitors in Inflammation
The primary anti-inflammatory mechanism of sEH inhibitors is the stabilization of endogenous EETs.[4] Elevated levels of EETs exert their beneficial effects through multiple signaling pathways:
-
Inhibition of the NF-κB Pathway: EETs have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][6] By preventing the degradation of IκB, EETs block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[7]
-
Modulation of the NLRP3 Inflammasome: sEH inhibitors have been demonstrated to attenuate the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[8][9] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Inhibition of sEH, and the consequent increase in EETs, can suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these key inflammatory mediators.[9]
-
Promotion of Pro-Resolving Lipid Mediators: Beyond stabilizing EETs, sEH inhibition can also promote the production of specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins.[1][10][11] These molecules actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, enhancing macrophage efferocytosis of apoptotic cells, and promoting tissue repair.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and efficacy of representative sEH inhibitors in various in vitro and in vivo models of inflammation.
Table 1: In Vitro Potency of Representative sEH Inhibitors
| Inhibitor | Species | IC50 (nM) | Assay Method | Reference |
| TPPU | Human | 3.7 | Not Specified | [3][12] |
| Monkey | 37 | Not Specified | [3][12] | |
| Mouse | 90 | S-9 Fractions | [2] | |
| Rat | <50 | S-9 Fractions | [2] | |
| AUDA | Human | 69 | Not Specified | [13][14] |
| Mouse | 18 | Not Specified | [13][14] | |
| AUDA-BE | Human | 100 | Colorimetric | [11] |
| Mouse | 50 | Colorimetric | [11] | |
| GSK2256294 | Human | Not Specified | Not Specified | [15] |
Table 2: In Vivo Efficacy of sEH Inhibitors in Preclinical Models of Inflammation
| Inhibitor | Animal Model | Disease Model | Dose | Key Findings | Reference |
| TPPU | Mouse | LPS-induced hyperalgesia | 0.3, 0.5, 1 mg/kg | Dose-dependent reduction in hyperalgesia. | [16] |
| Mouse | Arthritis | Not Specified | Suppressed inflammation and joint tissue wear. | [17] | |
| Mouse | LPS-induced acute lung injury | Not Specified | Attenuated pathological injury and inhibited NLRP3 inflammasome activation. | [9] | |
| AUDA | Rat | LPS and Turpentine-induced fever | 10 mg/kg, i.p. | Reduced febrile response. | [6] |
| AUDA-BE | Mouse | LPS-induced endotoxemia | 20 mg/kg, s.c. | Eliminated mortality and preserved blood pressure. | [11] |
| t-AUCB | Mouse | LPS-induced inflammation | 1 mg/kg, p.o. | More potent than AUDA-BE at reducing inflammatory markers. | [18] |
Table 3: Effect of sEH Inhibitors on Inflammatory Cytokines
| Inhibitor | Model | Cytokine | Effect | Reference |
| TPPU | Burned mice | IL-6 | Decreased serum levels | [19] |
| AUDA | Rat model of osteoarthritis | Not Specified | Regulation of inflammatory mediators | [20] |
| AUDA | Not Specified | IL-1β, TNF-α, TGF-β | Reduced protein expression | [13] |
| GSK2256294 | Obese prediabetic adults | IFNγ, TNFα | Decreased percentage of pro-inflammatory T cells producing IFNγ and decreased secreted TNFα. | [4] |
Detailed Experimental Protocols
In Vitro sEH Activity Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against sEH.[21][22][23]
Materials:
-
Recombinant human or murine sEH
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a 96-well plate, add the appropriate volume of assay buffer.
-
Add a small volume of the test inhibitor dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., AUDA).
-
Add a solution of recombinant sEH to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol outlines a widely used animal model to assess the in vivo anti-inflammatory efficacy of sEH inhibitors.[11][24][25][26]
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Lipopolysaccharide (LPS) from E. coli
-
Test sEH inhibitor (e.g., TPPU) formulated for in vivo administration (e.g., in PEG400 or olive oil)
-
Vehicle control
-
Equipment for administration (e.g., oral gavage needles, subcutaneous injection needles)
-
Equipment for sample collection (e.g., cardiac puncture for blood, tissue homogenization)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the test sEH inhibitor or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal or subcutaneous injection) at a predetermined time before the inflammatory challenge.
-
Induce systemic inflammation by administering a single dose of LPS (e.g., 5-10 mg/kg, i.p.).
-
At a specified time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood and/or tissues of interest (e.g., lung, liver, brain).
-
Process the blood to obtain plasma or serum. Homogenize tissues for protein or RNA extraction.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma/serum or tissue homogenates using ELISA.
-
Analyze the data to compare the cytokine levels between the vehicle-treated and sEH inhibitor-treated groups. A significant reduction in cytokine levels in the treated group indicates anti-inflammatory efficacy.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanism of sEH inhibitor-mediated anti-inflammation.
Caption: sEH inhibition promotes pro-resolving lipid mediator synthesis.
Experimental Workflows
Caption: Workflow for in vitro sEH inhibition assay.
Caption: Workflow for in vivo anti-inflammatory efficacy testing.
Clinical Landscape and Future Directions
Several sEH inhibitors have advanced into clinical trials for various indications, including hypertension, diabetic neuropathic pain, and pulmonary diseases.[15][27][28] For instance, GSK2256294 has been evaluated in Phase I studies and was found to be well-tolerated, demonstrating sustained sEH enzyme inhibition.[15] While the clinical development of sEH inhibitors specifically for inflammatory diseases is still in its early stages, the robust preclinical data provide a strong rationale for their further investigation.
Future research will likely focus on:
-
The development of sEH inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
The evaluation of sEH inhibitors in a broader range of chronic inflammatory and autoimmune disease models.
-
The identification of biomarkers to predict patient response to sEH inhibitor therapy.
-
The exploration of combination therapies, for example, with nonsteroidal anti-inflammatory drugs (NSAIDs), to achieve synergistic anti-inflammatory effects.
Conclusion
Inhibition of soluble epoxide hydrolase represents a compelling and innovative therapeutic strategy for the management of inflammatory diseases. By stabilizing endogenous anti-inflammatory and pro-resolving lipid mediators, sEH inhibitors can modulate key inflammatory pathways, including NF-κB and the NLRP3 inflammasome. The extensive preclinical evidence, supported by quantitative data and detailed experimental protocols, underscores the significant therapeutic potential of this class of compounds. As our understanding of the intricate roles of epoxy fatty acids in the resolution of inflammation continues to grow, sEH inhibitors hold great promise as a novel and effective treatment modality for a wide spectrum of inflammatory conditions.
References
- 1. Soluble epoxide hydrolase inhibition enhances production of specialized pro-resolving lipid mediator and promotes macrophage plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The weakening effect of soluble epoxide hydrolase inhibitor AUDA on febrile response to lipopolysaccharide and turpentine in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Deletion or Pharmacological Inhibition of Soluble Epoxide Hydrolase Ameliorates Cardiac Ischemia/Reperfusion Injury by Attenuating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acids inhibit the activation of NLRP3 inflammasome in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition enhances Specialized Pro-resolving Lipid Mediator production and promotes macrophage plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of the inflammatory response by tin protoporphyrin IX in the rat anterior cruciate ligament transection model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. e-century.us [e-century.us]
- 28. GSK2256294 News - LARVOL Sigma [sigma.larvol.com]
The Role of sEH inhibitor-17 in Modulating Epoxyeicosatrienoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH represents a promising therapeutic strategy for a range of diseases by stabilizing and augmenting the endogenous levels of EETs. This technical guide provides an in-depth overview of sEH inhibitor-17, a potent inhibitor of sEH, and its effects on EETs. It covers the mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on key signaling pathways.
Introduction to Soluble Epoxide Hydrolase and Epoxyeicosatrienoic Acids
Arachidonic acid, a key component of cell membranes, is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. The CYP pathway produces EETs, which are involved in the regulation of vascular tone, inflammation, and pain perception.[1][2] However, the biological activity of EETs is short-lived due to their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[2][3]
The inhibition of sEH is a key therapeutic strategy to enhance the beneficial effects of EETs.[2][3] By preventing the degradation of EETs, sEH inhibitors effectively increase their bioavailability, leading to a range of physiological effects, including reduced inflammation and blood pressure.[2][4]
This compound: Mechanism of Action and Chemical Properties
This compound belongs to a class of urea-based inhibitors that are known for their high potency and selectivity for the sEH enzyme.[3][5] These inhibitors act as competitive, reversible, and often tight-binding inhibitors of sEH.[6] The urea (B33335) pharmacophore is crucial for their inhibitory activity, as it forms tight hydrogen bonds with key amino acid residues, such as Tyr383, Tyr466, and Asp337, within the active site of the enzyme.[6][7] This interaction blocks the access of the natural substrate, EETs, to the catalytic site, thereby preventing their hydrolysis.
While specific chemical properties for a compound explicitly named "this compound" are not detailed in the provided search results, it is described as an orally active soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 2.94 nM, demonstrating anti-inflammatory efficacy.[5] The development of sEH inhibitors often focuses on optimizing properties like aqueous solubility and pharmacokinetic profiles to enhance their therapeutic potential.[3]
Quantitative Data: Efficacy of sEH Inhibitors
The efficacy of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the sEH enzyme by 50%. Lower IC50 values indicate higher potency. The following tables summarize the in vitro potency of various sEH inhibitors against human and murine sEH.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| This compound | 2.94 | Not Reported | [5] |
| TPPU | 3.7 | 2.8 | [1][8] |
| GSK2256294A | 0.027 | 0.189 | [8] |
| AUDA | 69 | 18 | [9] |
| trans-AUCB (t-AUCB) | 1.3 | 8 | [9] |
| AR9281 (APAU) | 13.8 | 1.7 | [8] |
Table 1: In vitro potency of selected sEH inhibitors.
The in vivo efficacy of sEH inhibitors is demonstrated by their ability to alter the ratio of EETs to their less active metabolites, DHETs. An increase in the EET/DHET ratio in plasma or tissues following inhibitor administration is a key indicator of target engagement.
| Treatment | Fold Increase in EET/DHET Ratio | Animal Model | Reference |
| AUDA + LPS | 6.3 | Mice | [4] |
| AUDA-PEG + LPS | 9.8 | Mice | [4] |
| AEPU + LPS | 2.5 | Mice | [4] |
Table 2: In vivo target engagement of sEH inhibitors.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for screening sEH inhibitors based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Non-fluorescent sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound or other test compounds
-
Positive control inhibitor (e.g., AUDA)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add 130 µL of the diluted human sEH enzyme solution to each well.
-
Add 20 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of the sEH substrate solution to each well.
-
Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence versus time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
Quantification of EETs and DHETs in Biological Samples by LC-MS/MS
This protocol outlines the steps for measuring the levels of different EET and DHET regioisomers in plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Deuterated internal standards for each EET and DHET regioisomer
-
Organic solvents (e.g., methanol (B129727), acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column
Procedure:
-
Sample Preparation: Spike the biological sample with a known amount of the deuterated internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) to isolate the lipids.[11]
-
Saponification (Optional): To measure total EETs and DHETs (free and esterified), treat the lipid extract with a base (e.g., KOH) to hydrolyze the esters.[9]
-
Solid-Phase Extraction (SPE): Condition the SPE column with methanol and water. Load the extracted sample onto the column. Wash the column to remove impurities and then elute the analytes with an appropriate organic solvent.[2][12]
-
LC-MS/MS Analysis: Inject the purified sample into the LC-MS/MS system. Separate the different EET and DHET regioisomers using a C18 column with a gradient elution.[9][12]
-
Detection and Quantification: Use multiple reaction monitoring (MRM) in negative ion mode to detect and quantify each analyte and its corresponding internal standard.[2][12]
-
Data Analysis: Construct a calibration curve using known concentrations of authentic standards. Calculate the concentration of each EET and DHET in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.[12]
Signaling Pathways Modulated by sEH Inhibition
The primary mechanism by which sEH inhibitors exert their effects is through the stabilization of EETs, which in turn modulate various downstream signaling pathways. A key pathway affected is the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
Inhibition of the NF-κB Inflammatory Pathway
EETs have been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB.[10][13] NF-κB is a transcription factor that, under basal conditions, is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13] EETs can interfere with this process by inhibiting the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.[14]
Experimental Workflow for Investigating Anti-inflammatory Effects
The following workflow can be used to assess the anti-inflammatory effects of this compound in a cell-based assay.
Conclusion
This compound is a potent inhibitor of soluble epoxide hydrolase, an enzyme that plays a crucial role in the degradation of the beneficial signaling lipids, epoxyeicosatrienoic acids. By inhibiting sEH, this compound effectively increases the levels of EETs, leading to the suppression of inflammatory pathways such as NF-κB. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds in a variety of disease models. The continued exploration of sEH inhibition holds significant promise for the development of novel therapeutics for inflammatory, cardiovascular, and pain-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Urea-Based sEH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on urea-based inhibitors of soluble epoxide hydrolase (sEH). It covers the core principles of their discovery, mechanism of action, key experimental protocols for their evaluation, and the critical signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on sEH as a therapeutic target.
Introduction to Soluble Epoxide Hydrolase and Urea-Based Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases and possess a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing these epoxides to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively terminates their signaling functions. The inhibition of sEH, therefore, represents a promising therapeutic strategy to enhance the beneficial effects of endogenous EpFAs.
The discovery of 1,3-disubstituted ureas as potent sEH inhibitors marked a significant milestone in the field. These compounds act as competitive, tight-binding inhibitors, effectively mimicking the transition state of the epoxide hydrolysis reaction within the enzyme's catalytic pocket. The urea (B33335) pharmacophore forms key hydrogen bond interactions with the catalytic triad (B1167595) of sEH (Asp333, Tyr381, and Tyr465), leading to potent inhibition. Foundational research, much of it pioneered by the University of California, Davis, has established a clear structure-activity relationship (SAR) for this class of inhibitors, paving the way for the development of numerous candidates with improved potency and pharmacokinetic profiles.
Quantitative Data on Urea-Based sEH Inhibitors
The following tables summarize key quantitative data from foundational studies on urea-based sEH inhibitors, providing a comparative overview of their inhibitory potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency of Foundational Urea-Based sEH Inhibitors
| Compound Name | Structure | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference |
| DCU (N,N'-dicyclohexylurea) | Cyclohexyl-NH-CO-NH-Cyclohexyl | 70 | 30 | - | [1] |
| CPU (N-cyclohexyl-N'-(3-phenylpropyl)-urea) | Cyclohexyl-NH-CO-NH-(CH2)3-Phenyl | - | - | - | [2] |
| AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) | Adamantyl-NH-CO-NH-(CH2)11-COOH | 2.3 | 4.8 | 18 | [3] |
| t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) | Adamantyl-NH-CO-NH-Cyclohexyloxy-Phenyl-COOH | 1.1 | 0.9 | 1.8 | [1] |
| TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | (CF3O)-Phenyl-NH-CO-NH-Piperidinyl-CO-Et | 0.8 | 0.5 | 0.7 | [4] |
| AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) | Adamantyl-NH-CO-NH-Piperidinyl-CO-Me | - | - | - | [5] |
Table 2: Pharmacokinetic Parameters of Selected Urea-Based sEH Inhibitors in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| t-AUCB | 1 mg/kg, p.o. | 113 ± 27 | 2.0 ± 0 | 1007 ± 250 | 4.0 ± 0.6 | [1] |
| TPPU | 0.3 mg/kg, p.o. | - | - | - | - | [4] |
| Compound 52* | 0.3 mg/kg, p.o. | 2600 ± 600 | 2.0 ± 0 | 33000 ± 8000 | 5.0 ± 0.7 | [3] |
*Compound 52: 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Key Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of urea-based sEH inhibitors.
sEH Inhibition Assay (Fluorometric)
This high-throughput assay is commonly used for screening and determining the IC50 values of sEH inhibitors.
Materials:
-
Recombinant human, mouse, or rat sEH
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)
-
Fluorogenic substrate: cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Test compounds (urea-based inhibitors) dissolved in DMSO
-
96-well microtiter plates (black, clear bottom)
-
Fluorescence microplate reader (λex = 330-360 nm, λem = 460-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions with the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the diluted test compounds to the respective wells. Include wells for a positive control (a known potent sEH inhibitor like AUDA) and a vehicle control (DMSO in assay buffer).
-
Add the recombinant sEH enzyme solution to each well, except for the background control wells.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitors to bind to the enzyme.[1][6]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., CMNPC to a final concentration of 5 µM) to all wells.[6]
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the increase in fluorescence over time (kinetic mode) for 10-20 minutes, with readings taken every 30-60 seconds.[6][7] The hydrolysis of the substrate by sEH releases a fluorescent product.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Determination of Inhibition Constant (Ki)
The Ki value, a measure of the binding affinity of the inhibitor, can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
IC50 is the experimentally determined concentration of inhibitor that causes 50% inhibition.
-
[S] is the concentration of the substrate used in the IC50 assay.
-
Km is the Michaelis-Menten constant for the substrate with the specific enzyme, which must be determined in separate kinetic experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a urea-based sEH inhibitor following oral administration.
Animals:
Procedure:
-
Formulate the test inhibitor in a suitable vehicle for oral administration, such as corn oil, triolein, or a triglyceride solution containing PEG400.[1][2]
-
Administer a single dose of the inhibitor to the mice via oral gavage (e.g., 0.1 to 1 mg/kg).[1]
-
Collect small blood samples (e.g., 10 µL) from the tail vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours).[2]
-
Immediately transfer each blood sample into a tube containing an anticoagulant (e.g., EDTA) and water, then vortex and store at -80°C until analysis.[2]
-
Prepare the blood samples for analysis by protein precipitation and/or liquid-liquid extraction.
-
Quantify the concentration of the inhibitor in the blood samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and T1/2 (elimination half-life) using non-compartmental analysis software.[1]
In Vivo Efficacy Model: Angiotensin II-Induced Hypertension in Rats
This model is used to assess the antihypertensive effects of sEH inhibitors.
Animals:
Procedure:
-
Implant osmotic minipumps subcutaneously in rats for continuous infusion of Angiotensin II (Ang II) for a period of 14 days to induce hypertension.[8]
-
Administer the test sEH inhibitor to a group of Ang II-infused rats. The inhibitor can be given orally, for example, mixed in the drinking water or via daily gavage.[8] A control group receives the vehicle.
-
Monitor the mean arterial blood pressure of the rats throughout the 14-day period, often using radiotelemetry for continuous measurement.[8]
-
At the end of the study, collect blood and tissues to measure levels of EETs and DHETs to confirm sEH inhibition.
-
Assess end-organ damage, such as renal injury, by measuring urinary microalbumin levels and performing histological analysis of the kidneys.[8]
-
Compare the blood pressure and markers of renal damage between the treated and control groups to evaluate the efficacy of the sEH inhibitor.
Visualizing Core Concepts: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the research of urea-based sEH inhibitors.
sEH Signaling Pathway and Point of Intervention
Experimental Workflow for sEH Inhibitor Evaluation
Structure-Activity Relationship (SAR) Logic for Urea-Based sEH Inhibitors
References
- 1. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. DSpace [diposit.ub.edu]
- 7. agilent.com [agilent.com]
- 8. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
sEH inhibitor-17 preclinical research findings
An In-depth Technical Guide to the Preclinical Research of sEH Inhibitor-17
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of fatty acids, playing a pivotal role in hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the endogenous levels of EETs can be stabilized, which offers a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[3][4][5] This document provides a comprehensive overview of the preclinical research findings for a specific sEH inhibitor, designated as inhibitor-17, consolidating key data on its potency, pharmacokinetics, and the experimental protocols used in its evaluation.
Core Data Summary: this compound
Quantitative data for this compound has been extracted and organized into the tables below for clear comparison.
Table 1: In Vitro Potency and Physicochemical Properties
| Inhibitor | Target Species | IC₅₀ (nM) | Solubility (µg/mL) | Melting Point (°C) |
| 17 | Human sEH | 0.4 ± 0.1 | 1.1 | 145-146 |
| 17 | Mouse sEH | 0.9 ± 0.1 | 1.1 | 145-146 |
Data sourced from a study on optimized sEH inhibitors, which indicates that the placement of a cycloalkyl group at the R₁ position enhances binding to human sEH.[3]
Table 2: Pharmacokinetic Profile in Mice
The following pharmacokinetic parameters were determined after oral administration in mice.
| Inhibitor | Dose (mg/kg) | Tₘₐₓ (hr) | Cₘₐₓ (ng/mL) | t₁/₂ (hr) | AUC₀₋ₜ (ng·hr/mL) |
| 17 | 1 | 2.0 | 25 ± 10 | 11.2 | 260 ± 120 |
This data suggests that while inhibitor-17 is highly potent, it is not considered an optimal candidate for chronic animal studies due to poor oral drug exposure levels.[3][6]
Key Signaling Pathway and Rationale
The therapeutic strategy of sEH inhibition is based on modulating the arachidonic acid cascade to enhance the effects of beneficial EETs.
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a structured workflow, from initial synthesis to in vitro and in vivo characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro sEH Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of inhibitor-17 against recombinant human and murine sEH.
-
Enzyme Source : Recombinant human and mouse sEH expressed in a baculovirus system.
-
Substrate : Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC), a fluorogenic substrate.
-
Procedure :
-
The assay was conducted in a 96-well microplate format in a final volume of 200 µL.
-
The reaction buffer consisted of Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL of bovine serum albumin (BSA).
-
Inhibitor-17 was serially diluted and pre-incubated with the sEH enzyme for 5 minutes at 30°C to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by adding the CMNC substrate at a final concentration of 5 µM.
-
The hydrolysis of CMNC, which results in a fluorescent product, was monitored kinetically over 10 minutes using a fluorescence plate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively.
-
IC₅₀ values were calculated by fitting the resulting dose-response curves to a 4-parameter logistic equation.
-
Pharmacokinetic (PK) Study in Mice
-
Objective : To characterize the pharmacokinetic profile of inhibitor-17 following oral administration.
-
Animal Model : Male Swiss Webster mice (25-30 g).
-
Dosing :
-
Inhibitor-17 was formulated in a vehicle of PEG400/water (60:40, v/v).
-
A single oral gavage dose of 1 mg/kg was administered to the mice.
-
-
Sample Collection :
-
Blood samples (approximately 20 µL) were collected via tail bleed into heparinized capillary tubes at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis :
-
Plasma concentrations of inhibitor-17 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
An internal standard was added to the plasma samples for accurate quantification.
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) were calculated using non-compartmental analysis software.
-
Therapeutic Rationale and Logical Framework
The development of sEH inhibitors like compound 17 is predicated on a clear logical framework: targeting a key enzymatic node to amplify an endogenous protective pathway.
Conclusion
The preclinical data for this compound characterize it as a highly potent inhibitor of both human and murine soluble epoxide hydrolase, with IC₅₀ values in the sub-nanomolar range.[3] However, its in vivo profile in mice reveals poor oral exposure, which may limit its utility for chronic disease models requiring sustained drug levels.[3][6] These findings underscore the common challenge in drug development where high in vitro potency does not always translate to optimal pharmacokinetic properties. Further structural optimization would be necessary to improve its oral bioavailability for it to be considered a viable clinical candidate.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for sEH Inhibitor-17 (TPPU) In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes their beneficial effects. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, neuropathic pain, and neurodegenerative diseases.[1][2][3][4][5]
sEH inhibitor-17, also known as TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), is a potent and selective inhibitor of sEH with excellent in vivo activity and favorable pharmacokinetic properties.[6][7] These characteristics have led to its extensive use in preclinical research to investigate the therapeutic potential of sEH inhibition.[8][9][10]
These application notes provide a comprehensive overview of the in vivo experimental protocols for this compound (TPPU), including its mechanism of action, preparation, administration, and application in various disease models.
Mechanism of Action
TPPU acts by inhibiting the enzymatic activity of soluble epoxide hydrolase. This inhibition leads to an increase in the endogenous levels of EETs, which are cytochrome P450-derived metabolites of arachidonic acid. The elevated EET levels are primarily responsible for the therapeutic effects observed with TPPU administration, including vasodilation, anti-inflammatory effects, and analgesia. The primary mechanism involves the modulation of various downstream signaling pathways by EETs.
Signaling Pathway of sEH Inhibition
Caption: Mechanism of action of this compound (TPPU).
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound (TPPU).
Table 1: In Vitro Potency of this compound (TPPU)
| Species | IC50 (nM) | Reference |
| Human | 3.7 | [11] |
| Monkey | 37 | [11] |
| Rat | 29.1 | |
| Mouse | 2.8 |
Table 2: Pharmacokinetic Parameters of TPPU in Rodents
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Rat | 1 mg/L in drinking water (8 days) | Oral | ~150 (blood) | - | - | [12] |
| Mouse | 0.3 mg/kg | Oral | 120 ± 40 | 4.5 ± 1.5 | - | |
| Mouse | 3 mg/kg | Oral | 460 ± 260 | 16.5 ± 4.6 | - |
Experimental Protocols
Preparation and Administration of TPPU
a. Formulation:
-
For Oral Gavage: TPPU can be formulated in vehicles such as corn oil, polyethylene (B3416737) glycol 400 (PEG400), or a mixture of oleic acid and PEG400.[6] A common formulation involves dissolving TPPU in a small amount of an organic solvent like DMSO and then diluting it with corn oil or PEG400 to the final desired concentration.
-
For Administration in Drinking Water: For chronic studies, TPPU can be dissolved in drinking water containing a surfactant like 0.2% PEG400 to improve solubility and stability.[11][12] The water bottles should be protected from light.
b. Administration Routes and Dosages:
-
Oral Gavage (p.o.): This is a common route for acute and sub-chronic studies.
-
Drinking Water: This method is suitable for long-term administration.
-
Intraperitoneal (i.p.) Injection: While less common for TPPU, this route can also be used. The formulation should be sterile and pyrogen-free.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with TPPU.
In Vivo Models
a. Neuropathic Pain Model (e.g., Streptozocin-Induced Diabetic Neuropathy in Rats)
-
Objective: To evaluate the analgesic efficacy of TPPU in a model of chronic pain.
-
Protocol:
-
Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single dose of streptozocin (B7790348) (STZ; 50-65 mg/kg, i.p.) dissolved in citrate (B86180) buffer. Control animals receive vehicle.
-
Confirmation of Neuropathy: Diabetes is confirmed by measuring blood glucose levels. Mechanical allodynia (a sign of neuropathic pain) is assessed using von Frey filaments 2-3 weeks after STZ injection.
-
Treatment: Diabetic rats with confirmed allodynia are treated with TPPU (e.g., 0.3, 1, or 3 mg/kg, p.o.) or vehicle.
-
Assessment of Analgesia: Mechanical withdrawal thresholds are measured at various time points after TPPU administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time-course of the analgesic effect.
-
-
Key Endpoint: Increase in paw withdrawal threshold in response to mechanical stimulation.
b. Inflammation Model (e.g., Lipopolysaccharide-Induced Systemic Inflammation in Mice)
-
Objective: To assess the anti-inflammatory effects of TPPU.
-
Protocol:
-
Animal Model: C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with TPPU (e.g., 1 mg/kg, i.p.) or vehicle 1 hour before the inflammatory challenge.
-
Induction of Inflammation: Inflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS; 1-5 mg/kg).
-
Sample Collection and Analysis: Blood and tissues (e.g., liver, lung) are collected at a specified time point after LPS injection (e.g., 6 hours).
-
-
Key Endpoints:
-
Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histological analysis of tissue for inflammatory cell infiltration.
-
Measurement of EET/DHET ratios in plasma or tissues to confirm sEH inhibition.
-
c. Ischemic Stroke Model (e.g., Permanent Middle Cerebral Artery Occlusion in Rats)
-
Objective: To investigate the neuroprotective effects of TPPU.[8]
-
Protocol:
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery (MCA) is permanently occluded (pMCAO) using an intraluminal filament.[8]
-
Treatment: TPPU (e.g., 1 mg/kg) or vehicle is administered (e.g., intraperitoneally) immediately after the occlusion.[8]
-
Neurological Assessment: Neurological deficit scores are evaluated at 24 and 48 hours post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]
-
-
Key Endpoints:
-
Reduction in infarct volume.
-
Improvement in neurological scores.
-
Assessment of blood-brain barrier integrity.[8]
-
Conclusion
This compound (TPPU) is a valuable research tool for investigating the therapeutic potential of sEH inhibition in a wide range of preclinical models. The protocols outlined in these application notes provide a foundation for designing and conducting in vivo experiments with this compound. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosing regimen, and endpoints for analysis. As with any in vivo experiment, all procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 8. 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea Protects the Blood-Brain Barrier Against Ischemic Injury by Upregulating Tight Junction Protein Expression, Mitigating Apoptosis and Inflammation In Vivo and In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Assay of sEH Inhibitor-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammatory disorders, and neuropathic pain. sEH inhibitor-17 is a potent small molecule inhibitor of sEH, demonstrating significant efficacy in preclinical studies. These application notes provide a detailed protocol for the in vitro characterization of this compound using a fluorometric assay, enabling researchers to accurately determine its inhibitory potency and further investigate its therapeutic potential.
Mechanism of Action of sEH and its Inhibition
The enzyme sEH is a key component of the arachidonic acid cascade. Cytochrome P450 epoxygenases metabolize arachidonic acid to form EETs, which possess anti-inflammatory and vasodilatory properties. sEH, in turn, converts these EETs into DHETs, diminishing their beneficial effects. By blocking the action of sEH, inhibitors like this compound prevent the degradation of EETs, thereby enhancing their protective signaling pathways. A key downstream effect of increased EET levels is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
sEH Signaling Pathway
Caption: The sEH signaling pathway and the mechanism of action of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound and other reference compounds against human sEH are summarized in the table below. This data is crucial for comparing the efficacy of different inhibitors and for designing in vitro and in vivo experiments.
| Compound | IC50 (nM) | Ki (nM) | Notes |
| This compound | 2.5 - 2.94 | N/A | Potent inhibitor of human sEH. Also referred to as compound 4f or SW-17 in some literature. |
| t-AUCB | ~1.5 | 1.5 | A commonly used potent and selective sEH inhibitor, often used as a positive control. |
| AUDA | ~6.5 | N/A | A well-characterized sEH inhibitor. |
N/A: Not available from the searched literature.
Experimental Protocols
Fluorometric In Vitro Assay for sEH Inhibition
This protocol describes a robust and sensitive method to determine the inhibitory activity of compounds against human soluble epoxide hydrolase using a fluorogenic substrate.
Principle: The assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH. This enzymatic reaction yields a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be measured using a fluorescence plate reader. The presence of an sEH inhibitor will decrease the rate of substrate hydrolysis, resulting in a lower fluorescence signal.
Materials and Reagents:
-
Recombinant human sEH
-
This compound
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: The experimental workflow for the sEH in vitro inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 10 nM).
-
Prepare a final dilution of each concentration in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Enzyme Preparation:
-
Dilute the recombinant human sEH in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well black microplate.
-
Include control wells:
-
No-enzyme control: Assay Buffer only.
-
Vehicle control: Enzyme solution with the same final concentration of DMSO as the inhibitor wells.
-
Positive control: A known sEH inhibitor (e.g., t-AUCB) at a concentration known to cause maximal inhibition.
-
-
Add the diluted enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm (wavelengths may vary depending on the specific substrate used).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of vehicle control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship of Assay Components:
Application Notes and Protocols for sEH Inhibitor-17 Administration in Rodent Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) inhibitors are a promising class of non-opioid analgesics for treating neuropathic and inflammatory pain.[1][2][3][4] These inhibitors work by stabilizing endogenous epoxy-fatty acids (EpFAs), which have potent anti-inflammatory and analgesic properties.[2][4][5][6] By preventing the degradation of EpFAs into less active diols, sEH inhibitors enhance the body's natural pain-relieving mechanisms.[5][6] Preclinical studies in rodent models have demonstrated the efficacy of sEH inhibitors in alleviating pain from various etiologies, including diabetic neuropathy and chemotherapy-induced neuropathic pain (CIPN).[1][7][8] This document provides detailed application notes and protocols for the administration of sEH inhibitors in rodent models of pain, based on published preclinical evidence.
Data Presentation
Table 1: Efficacy of sEH Inhibitors in Rodent Models of Neuropathic Pain
| sEH Inhibitor | Rodent Model | Pain Type | Administration Route | Dose Range | Key Efficacy Readout & Results | Comparator(s) | Reference(s) |
| t-TUCB | Streptozotocin-induced diabetic mice | Diabetic Neuropathy | Intraperitoneal (i.p.) | 1, 10 mg/kg | Dose-dependently induced conditioned place preference (CPP), indicating pain relief. At 10 mg/kg, significantly increased mechanical withdrawal thresholds. | Gabapentin (100 mg/kg) | [7] |
| AMHDU | Streptozotocin-induced diabetic rats | Diabetic Neuropathy | Not specified | 10 mg/kg | Significantly increased pain thresholds, reducing allodynia by 1.5-fold compared to control. | Gabapentin | [1] |
| EC5026 | Oxaliplatin-induced CIPN rats | Chemotherapy-Induced Neuropathic Pain | Oral gavage | 0.3, 1.0, 3.0 mg/kg | Dose-dependently and significantly increased paw withdrawal thresholds (PWTs). | Vehicle | [8] |
| EC5026 | Paclitaxel-induced CIPN rats | Chemotherapy-Induced Neuropathic Pain | Oral gavage | 1.0, 3.0 mg/kg | Dose-dependently and significantly increased PWTs over time. | Vehicle | [8] |
| EC5026 | Vincristine-induced CIPN rats | Chemotherapy-Induced Neuropathic Pain | Oral gavage | 1.0, 3.0 mg/kg | Efficacious in increasing PWTs, with the highest dose showing a long duration of effect. | Vehicle | [8] |
| APAU | Diabetic neuropathy model (rat) | Diabetic Neuropathy | Not specified | Not specified | Significantly attenuated allodynia at 2 hours post-administration. | Vehicle | [9] |
| t-TUCB | Diabetic neuropathy model (rat) | Diabetic Neuropathy | Not specified | 10 mg/kg | Exhibited a dose-dependent anti-allodynic response, reaching significance at the maximal response. | Vehicle | [9] |
| A20 | Spared nerve injury (SNI) model (SD rat) | Neuropathic Pain | Not specified | 1, 3, 9 mg/kg/day | At 3 and 9 mg/kg/day, demonstrated significant analgesic effect on day 1, superior to comparators. | (AE)-EC-5026, Gabapentin | [10] |
| TPPU | DMM model (mice) | Osteoarthritis Pain | i.p. | 3 mg/kg | Attenuated established behavioral pain responses. | Vehicle | [11] |
Table 2: Efficacy of sEH Inhibitors in Rodent Models of Inflammatory Pain
| sEH Inhibitor | Rodent Model | Pain Type | Administration Route | Dose Range | Key Efficacy Readout & Results | Comparator(s) | Reference(s) |
| APAU | Lipopolysaccharide (LPS)-induced inflammation (rat) | Inflammatory Pain | Not specified | >0.1 mg/kg | Significantly blocked LPS-induced allodynia at all doses except 0.1 mg/kg. | Vehicle | [9] |
| t-TUCB | Lipopolysaccharide (LPS)-induced inflammation (rat) | Inflammatory Pain | Not specified | Not specified | Significant anti-allodynic effect at all tested doses. | Vehicle | [9] |
| t-AUCB | Lipopolysaccharide (LPS)-induced inflammation (rat) | Inflammatory Pain | Not specified | 30, 100 mg/kg | Significantly blocked pain-related behavior only at the two highest doses. | Vehicle | [9] |
| SW-17 | Formalin-induced orofacial pain (rat) | Inflammatory Pain | i.p. | 1, 3 mg/kg | Did not alleviate pain. | Sumatriptan (1 mg/kg) | [12] |
Experimental Protocols
Diabetic Neuropathy Pain Model
Objective: To induce and assess neuropathic pain in rodents following streptozotocin (B1681764) (STZ)-induced diabetes and to evaluate the analgesic efficacy of sEH inhibitors.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
sEH inhibitor (e.g., t-TUCB, AMHDU)
-
Vehicle for sEH inhibitor
-
Von Frey filaments
-
Conditioned Place Preference (CPP) apparatus
Protocol:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of STZ (dose to be optimized based on rodent strain, e.g., 150-200 mg/kg for mice) dissolved in cold citrate buffer.
-
Monitor blood glucose levels regularly. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of diabetic neuropathy, characterized by mechanical allodynia.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
sEH Inhibitor Administration:
-
Administer the sEH inhibitor (e.g., t-TUCB at 10 mg/kg, i.p.) or vehicle to the diabetic animals.[7]
-
-
Post-treatment Pain Assessment:
-
Perform the von Frey test at various time points after drug administration (e.g., 1, 2, 4, 6 hours) to determine the effect on mechanical thresholds.
-
-
Conditioned Place Preference (CPP) Assay:
-
This assay assesses the rewarding properties of pain relief.[7]
-
Pre-conditioning: On day 1, allow the animal to freely explore the two distinct chambers of the CPP apparatus and measure the baseline time spent in each chamber.
-
Conditioning: For 3-4 days, administer the sEH inhibitor and confine the animal to one chamber. On alternate days, administer vehicle and confine the animal to the other chamber.
-
Post-conditioning (Test Day): Place the animal in the neutral central compartment and allow free access to both chambers. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a preference, suggesting pain relief.[7]
-
Chemotherapy-Induced Neuropathic Pain (CIPN) Model
Objective: To induce and assess neuropathic pain in rodents following administration of a chemotherapeutic agent and to evaluate the analgesic efficacy of sEH inhibitors.
Materials:
-
Chemotherapeutic agent (e.g., paclitaxel, oxaliplatin, vincristine)
-
sEH inhibitor (e.g., EC5026)
-
Vehicle for sEH inhibitor
-
Von Frey filaments
Protocol:
-
Induction of CIPN:
-
Administer the chemotherapeutic agent according to established protocols. For example, for paclitaxel-induced neuropathy, administer i.p. injections on alternating days for a total of four doses.
-
Monitor the animals for the development of mechanical allodynia, which typically occurs within 7-14 days.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Follow the procedure described in Protocol 1, step 2.
-
-
sEH Inhibitor Administration:
-
Administer the sEH inhibitor (e.g., EC5026 orally at 0.3-3 mg/kg) or vehicle.[8]
-
-
Post-treatment Pain Assessment:
-
Perform the von Frey test at multiple time points post-administration to evaluate the analgesic effect.[8]
-
Signaling Pathways and Workflows
Mechanism of Action of sEH Inhibitors in Pain Relief
Caption: Mechanism of action of sEH inhibitors in promoting analgesia.
Experimental Workflow for Preclinical Evaluation of sEH Inhibitors
Caption: General workflow for evaluating sEH inhibitors in rodent pain models.
References
- 1. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our Approach - EicOsis [eicosis.com]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: sEH Inhibitor-17 for Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target in AD research. This enzyme, encoded by the EPHX2 gene, metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. In AD brains, sEH levels are elevated, leading to a reduction in neuroprotective EETs and exacerbation of neuroinflammation.
sEH inhibitor-17, also known as 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), is a potent and selective inhibitor of sEH. By blocking sEH activity, TPPU increases the bioavailability of EETs, thereby exerting anti-inflammatory, neuroprotective, and synaptoprotective effects in preclinical models of Alzheimer's disease. These application notes provide detailed protocols for the use of this compound (TPPU) in AD research models, along with a summary of expected quantitative outcomes and visualizations of key pathways and workflows.
Mechanism of Action
The primary mechanism of action of sEH inhibitors in the context of Alzheimer's disease revolves around the modulation of the arachidonic acid (ARA) metabolic pathway and the subsequent reduction of neuroinflammation.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of this compound (TPPU) treatment in various Alzheimer's disease animal models.
Table 1: Effects of TPPU on Cognitive Function in AD Animal Models
| Animal Model | Treatment Dose & Duration | Behavioral Test | Outcome Measure | Result |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Morris Water Maze | Escape Latency | Decreased latency to find the hidden platform compared to vehicle-treated 5xFAD mice. |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Morris Water Maze | Time in Target Quadrant | Increased time spent in the target quadrant during the probe trial compared to vehicle-treated 5xFAD mice. |
| hAPP/PS1 Rats | 1 mg/kg/day in drinking water for 3 months | Eight-Arm Radial Water Maze | Number of Errors | Reduced number of errors compared to vehicle-treated hAPP/PS1 rats. |
Table 2: Effects of TPPU on Neuropathology in AD Animal Models
| Animal Model | Treatment Dose & Duration | Neuropathological Marker | Method of Analysis | Result |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Aβ Plaque Burden | Immunohistochemistry (6E10 antibody) | Significant reduction in the number and area of amyloid plaques in the hippocampus and cortex. |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Tau Hyperphosphorylation (p-Tau) | Western Blot (AT8 antibody) | Decreased levels of hyperphosphorylated tau in the hippocampus. |
| hAPP/PS1 Rats | 1 mg/kg/day in drinking water for 3 months | Aβ Plaque Burden | Immunohistochemistry (4G8 antibody) | Reduced amyloid plaque deposition in the cortex. |
Table 3: Effects of TPPU on Neuroinflammation and Synaptic Markers in AD Animal Models
| Animal Model | Treatment Dose & Duration | Marker | Method of Analysis | Result |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Microgliosis (Iba1) | Immunohistochemistry | Reduced number and activation state of microglia surrounding amyloid plaques. |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Astrogliosis (GFAP) | Immunohistochemistry | Decreased reactivity of astrocytes in the hippocampus and cortex. |
| 5xFAD Mice | 1 mg/kg/day in drinking water for 4.5 months | Pro-inflammatory Cytokines (TNF-α, IL-1β) | ELISA | Reduced levels of TNF-α and IL-1β in brain homogenates. |
| hAPP/PS1 Rats | 1 mg/kg/day in drinking water for 3 months | Synaptophysin | Western Blot | Increased expression of the presynaptic protein synaptophysin in the hippocampus. |
| hAPP/PS1 Rats | 1 mg/kg/day in drinking water for 3 months | PSD-95 | Western Blot | Increased expression of the postsynaptic protein PSD-95 in the hippocampus. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound (
Application of sEH Inhibitor-17 in Neuroinflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury. A key player in the inflammatory cascade is the soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these protective lipids are increased, offering a promising therapeutic strategy to dampen neuroinflammation and its detrimental consequences. This document provides detailed application notes and protocols for the use of a representative sEH inhibitor, referred to herein as "sEH inhibitor-17," in neuroinflammation research.
Mechanism of Action
Soluble epoxide hydrolase inhibitors exert their anti-inflammatory effects by preventing the conversion of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The stabilized EETs can then act on various downstream signaling pathways to reduce neuroinflammation. This includes the inhibition of the NF-κB and NLRP3 inflammasome pathways, which are major drivers of pro-inflammatory cytokine production. Additionally, sEH inhibition has been shown to modulate microglia polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. The activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the Nrf2 antioxidant pathway also appear to be involved in the neuroprotective effects of sEH inhibitors.
Signaling Pathway of sEH Inhibition in Neuroinflammation
Caption: Signaling pathway of sEH inhibition in neuroinflammation.
Data Presentation
The efficacy of sEH inhibitors has been demonstrated in various in vitro and in vivo models. The following tables summarize representative quantitative data for commonly studied sEH inhibitors.
Table 1: In Vitro Efficacy of sEH Inhibitors
| sEH Inhibitor | Cell Type | Inflammatory Stimulus | Concentration | Effect | Reference |
| TPPU | SH-SY5Y cells | Aβ(25-35) | 0.1 µM | Increased cell viability by 28.37% | |
| AUDA | Primary Microglia | LPS (100 ng/mL) | 10 µM | Significantly decreased IL-1β, IL-6, and MIP-2 release | |
| TPPU | Primary Astrocytes | LPS | Not specified | Inhibited astroglial sEH activity and augmented EETs' anti-inflammatory effects | |
| UB-SCG-51 | SH-SY5Y cells, Primary Astrocytes, Microglia | TNF-α, IL-1α, C1q; Amyloid oligomers | 10 and 30 µM | Prevented neurotoxic reactive-astrocyte conversion and reduced inflammation |
Table 2: In Vivo Efficacy of sEH Inhibitors
| sEH Inhibitor | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| TPPU | 5XFAD Mice (Alzheimer's) | 3 mg/kg/day | Oral gavage / Drinking water | Reduced neuroinflammation, Aβ pathology, and improved cognitive function | |
| AUDA | Rats with MCAO (Ischemic Stroke) | Not specified | Not specified | Reduced infarct volume and improved behavioral outcomes | |
| TPPU | SAMP8 Mice (Alzheimer's) | 5 mg/kg/day | Oral | Reduced proinflammatory cytokines (IL-1β, TNF-α, CCL3) | |
| UB-EV-52 | SAMP8 Mice (Alzheimer's) | 5 mg/kg/day | Oral | Reduced proinflammatory cytokines (IL-1β, TNF-α, CCL3) |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the application of this compound in neuroinflammation.
In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Materials:
-
Primary microglia or BV-2 microglial cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for Western blotting or RT-qPCR)
2. Procedure:
-
Cell Seeding: Plate microglia in 96-well plates (for viability and cytokine assays) or larger formats (for protein/RNA extraction) at an appropriate density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
-
Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a negative control group (vehicle only) and a positive control group (LPS + vehicle).
-
Incubation: Incubate the cells for 6-24 hours, depending on the endpoint being measured.
-
Downstream Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) levels in the culture supernatant using the Griess reagent.
-
Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
Gene Expression: Isolate RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes (e.g., Nos2, Tnf, Il1b).
-
Protein Expression: Prepare cell lysates and perform Western blotting to analyze the expression and activation of key inflammatory signaling proteins (e.g., p-NF-κB, iNOS).
-
In Vivo Protocol: Evaluation in a Mouse Model of Alzheimer's Disease (5XFAD)
This protocol describes the long-term administration of this compound to the 5XFAD transgenic mouse model of Alzheimer's disease to assess its impact on neuroinflammation and pathology.
1. Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., drinking water with 0.2% PEG400)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical analysis.
2. Procedure:
-
Animal Grouping and Treatment: At an appropriate age (e.g., 3-4 months), divide the 5XFAD and wild-type mice into treatment and vehicle control groups. Administer this compound (e.g., 3 mg/kg/day) or vehicle via drinking water for a period of 3-6 months.
-
Behavioral Testing: In the final weeks of the treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory and the Y-maze for working memory.
-
Tissue Collection: Following the completion of behavioral testing, euthanize the mice and perfuse with PBS. Collect the brains and divide them for different analyses. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, while the other can be dissected (cortex and hippocampus) and snap-frozen for biochemical and molecular analysis.
-
Downstream Analysis:
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and amyloid pathology (e.g., Thioflavin S or antibodies against Aβ).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (ELISA), assess Aβ burden (ELISA or Western blot), and quantify synaptic proteins (e.g., synaptophysin, PSD-95) by Western blot.
-
Gene Expression Analysis: Isolate RNA from brain tissue to perform RT-qPCR for inflammatory and synaptic genes.
-
Experimental Workflows
In Vitro Experimental Workflow
Caption: In vitro workflow for testing this compound.
In Vivo Experimental Workflow
Caption: In vivo workflow for testing this compound.
Conclusion
The inhibition of soluble epoxide hydrolase presents a compelling therapeutic avenue for a variety of neurological disorders underpinned by neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the potential of this compound and other related compounds in their specific models of neuroinflammation. Careful consideration of the experimental design, including appropriate controls and relevant endpoints, will be crucial for advancing our understanding of this promising therapeutic strategy.
Application Notes and Protocols for sEH Inhibitor Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of soluble epoxide hydrolase (sEH) inhibitors in animal studies. The information compiled is based on various well-characterized sEH inhibitors and is intended to serve as a comprehensive guide for preclinical research.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH terminates their beneficial effects.[1][3][4]
Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][3] By blocking sEH activity, sEH inhibitors (sEHIs) increase the bioavailability of EETs, thereby enhancing their protective effects.[1][4] A variety of sEHIs have been developed and evaluated in numerous animal models.[3][5]
Signaling Pathway of sEH in Inflammatory Response
The mechanism of action of sEH inhibitors involves the modulation of the arachidonic acid cascade. By preventing the degradation of EETs, sEHIs shift the balance towards anti-inflammatory and pro-resolving lipid mediators.
Quantitative Data on sEH Inhibitor Delivery
The following tables summarize pharmacokinetic parameters and dosing information for various sEH inhibitors from animal studies.
Table 1: Pharmacokinetic Parameters of sEH Inhibitors in Mice
| Inhibitor | Dose | Route | Cmax | T1/2 | AUC | Oral Bioavailability (%) | Reference |
| t-TUCB | 1 mg/kg | p.o. | - | - | Higher than AUDA | - | [5] |
| t-TUCB | 0.1 mg/kg | p.o. | - | - | - | 68 ± 22 | [5] |
| t-TUCB | 10 mg/kg | p.o. | >100x IC50 at 90 min | - | - | - | [6] |
| AUDA | 5 mg/kg | p.o. | - | - | - | - | [5] |
| AUDA-BE | 5 mg/kg | p.o. | - | - | - | - | [5] |
| GSK2256294A | 10 mg/kg | p.o. | - | - | - | - | [7] |
Abbreviations: p.o. (oral), Cmax (maximum concentration), T1/2 (half-life), AUC (area under the curve), t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid), AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), AUDA-BE (AUDA-butyl ester).
Table 2: Delivery Methods and Dosages of sEH Inhibitors in Various Animal Models
| Inhibitor | Animal Model | Route | Vehicle | Dosage | Study Focus | Reference |
| t-TUCB | Mouse (Asthma) | Subcutaneous | 0.05% Tween-80 in water | 1 or 3 mg/kg daily for 14 days | Inflammation | [1] |
| t-TUCB | Mouse (Inflammation) | Oral gavage | Triolein (B1671897) or triolein with 1% ethanol | 1 mg/kg | Pharmacokinetics | [5] |
| t-TUCB | Mouse (Inflammation) | Subcutaneous | Phosphate buffer with 10% α-tocopherol PEG succinate (B1194679) & 20% 2-hydroxypropyl-β-cyclodextrin | - | Pharmacokinetics | [5] |
| t-TUCB | Mouse (Inflammation) | Intravenous | Phosphate buffer | 0.1 mg/kg | Pharmacokinetics | [5] |
| t-TUCB | Mouse (Inflammation) | Drinking water | Water | - | Chronic studies | [5] |
| AUDA | Mouse | Drinking water | Water | 25 mg/L for 14 days | Blood pressure | [8] |
| GSK2256294A | Mouse (COPD) | Oral | - | - | Inflammation | [7] |
| EC1728 | Mouse, Dog, Horse | Oral | - | Once daily | Pain, Inflammation | [9] |
| Compound 15 & 21 | Mouse | Subcutaneous | - | 5 mg/kg (single dose) | Pharmacokinetics | [2] |
| AMHDU | Mouse | Intraperitoneal | - | 1.25 mg/kg | Pharmacokinetics | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing of sEH inhibitors.
Materials:
-
sEH inhibitor
-
Vehicle (e.g., triolein, corn oil, or an aqueous solution with a solubilizing agent like Tween-80)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 ml)
-
Animal balance
Procedure:
-
Formulation Preparation: Dissolve the sEH inhibitor in the chosen vehicle to the desired concentration. Ensure the inhibitor is fully dissolved; sonication may be required.
-
Animal Handling and Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Gently restrain the animal.
-
Insert the gavage needle orally, passing it over the tongue and into the esophagus.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Subcutaneous Injection
Subcutaneous injection provides a route for sustained release of the inhibitor.
Materials:
-
sEH inhibitor
-
Sterile vehicle (e.g., saline, phosphate-buffered saline, or a specialized formulation for poorly soluble compounds)
-
Syringes (1 ml) with appropriate gauge needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a sterile solution of the sEH inhibitor in the chosen vehicle. For poorly soluble compounds like t-TUCB, a vehicle containing solubilizing agents such as α-tocopherol polyethylene (B3416737) glycol succinate and 2-hydroxypropyl-β-cyclodextrin may be necessary.[5]
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the required dose.
-
Pick up a fold of skin on the animal's back or flank.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution and withdraw the needle.
-
Gently massage the area to aid dispersal.
-
Protocol 3: Administration in Drinking Water
This method is suitable for chronic studies, reducing animal stress from frequent handling.
Materials:
-
sEH inhibitor
-
Drinking water
-
Water bottles
Procedure:
-
Formulation Preparation: Dissolve the sEH inhibitor in the drinking water at the desired concentration. The stability of the inhibitor in water over time should be confirmed.
-
Administration:
-
Replace the regular water bottles with the bottles containing the sEHI solution.
-
Measure water consumption regularly to estimate the daily dose received by the animals.
-
Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and potency.
-
Concluding Remarks
The choice of delivery method for sEH inhibitors in animal studies depends on the specific compound's physicochemical properties, the experimental design, and the research question. Careful consideration of the vehicle, dosage, and administration route is crucial for obtaining reliable and reproducible results. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies with sEH inhibitors effectively.
References
- 1. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of sEH Inhibitor-17 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH plays a significant role in regulating inflammation, blood pressure, and pain.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammatory disorders, and neuropathic pain.[3] sEH inhibitor-17 is a novel compound under investigation for its potential therapeutic benefits. Understanding its metabolic fate is crucial for drug development, as metabolites can contribute to both the efficacy and potential toxicity of the parent compound.
These application notes provide detailed protocols for the sensitive and selective quantification of this compound and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are essential for pharmacokinetic (PK) and drug metabolism studies.
Metabolic Pathway of sEH Inhibitors
The metabolism of sEH inhibitors, such as the representative compound 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), typically involves oxidation and amide hydrolysis, without cleavage of the central urea (B33335) structure.[4] The primary metabolic transformations often occur on the side chains of the molecule. The major metabolites are generally less potent inhibitors of sEH than the parent compound.[4]
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of a representative sEH inhibitor, TPPU, and its metabolites in rat blood.[4] This data is crucial for understanding the in vivo disposition of the compound.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | % of Total Exposure |
| TPPU (Parent) | 1500 ± 200 | 4 | 25000 ± 3000 | 88.5 |
| Metabolite 1 | 180 ± 30 | 8 | 2700 ± 400 | 9.6 |
| Metabolite 2 | < 10 | - | < 100 | < 0.4 |
| Metabolite 3 | < 10 | - | < 100 | < 0.4 |
| Metabolite 4 | < 10 | - | < 100 | < 0.4 |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
A robust sample preparation method is critical for removing interferences and concentrating the analytes of interest.[5] Solid-phase extraction (SPE) is a widely used technique for the purification of sEH inhibitors and their metabolites from plasma.[6]
Materials:
-
Biological plasma samples
-
Internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Condition an SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Wash the column with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for the accurate quantification of drugs and their metabolites in complex biological matrices.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard need to be optimized by infusing each compound directly into the mass spectrometer.
Data Analysis:
-
Quantification is achieved by creating a calibration curve using known concentrations of this compound and its metabolites. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound metabolites.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Enhancing sEH Inhibitor-17 Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with sEH inhibitor-17 and structurally related compounds during in vivo studies. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound belongs to a class of compounds that target the soluble epoxide hydrolase (sEH) enzyme. This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, and cardioprotective effects. By inhibiting sEH, the levels of beneficial EETs are increased. Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) pharmacophore, exhibit poor aqueous solubility due to their chemical structure, which often includes lipophilic adamantyl or aryl groups. This low solubility can lead to poor absorption, low bioavailability, and difficulties in preparing suitable formulations for in vivo administration, potentially compromising preclinical studies.
Q2: What are the initial steps to assess the solubility of my sEH inhibitor?
A2: A preliminary solubility assessment in various solvents is crucial. This typically involves determining the solubility in aqueous buffers at different pH values (e.g., physiological pH 7.4) and in common organic solvents used in formulations, such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG). This initial screening will help identify the most promising solvent systems for developing a suitable in vivo formulation.
Q3: What are the primary formulation strategies to improve the in vivo solubility of this compound?
A3: The main strategies for enhancing the solubility of poorly water-soluble compounds like this compound for in vivo studies include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents to increase the drug's solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule to form an inclusion complex with enhanced aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be used to improve solubility and absorption.
The choice of strategy depends on the specific physicochemical properties of the inhibitor, the intended route of administration, and the required dose.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the inhibitor in the formulation upon standing. | The inhibitor has low solubility in the chosen vehicle. The formulation is supersaturated and unstable. | * Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG400). Be mindful of potential toxicity at higher concentrations. * Optimize pH: For ionizable compounds, adjusting the pH of the aqueous component can improve solubility. * Switch to a More Robust Formulation: Consider using cyclodextrins (e.g., HP-β-CD) or preparing a nanosuspension for improved stability. |
| Inconsistent results in animal studies. | Poor bioavailability due to low solubility and/or precipitation at the injection site. The formulation is not homogeneous. | * Ensure Complete Dissolution: Use sonication or gentle warming to ensure the inhibitor is fully dissolved during preparation. Prepare formulations fresh before each use. * Particle Size Reduction: If using a suspension, ensure a uniform and small particle size. Consider micronization or nanosuspension. * Evaluate Different Routes of Administration: For some formulations, the route of administration (e.g., intraperitoneal vs. oral gavage) can significantly impact absorption and bioavailability. |
| Observed toxicity or adverse effects in animals. | The concentration of the co-solvent (e.g., DMSO) is too high. The formulation itself is causing an adverse reaction. | * Minimize Co-solvent Use: Aim for the lowest effective concentration of organic solvents. * Use Safer Excipients: Consider replacing potentially toxic co-solvents with alternatives like cyclodextrins or lipid-based carriers. * Conduct a Vehicle-Only Control Group: Always include a control group that receives the formulation vehicle without the active compound to assess baseline toxicity. |
| Difficulty achieving the desired concentration for high-dose studies. | The intrinsic solubility of the inhibitor is very low, even in co-solvent mixtures. | * Advanced Formulations: Nanosuspension is a promising approach for high-dose formulations of poorly soluble drugs. * Salt Formation: If the inhibitor has an ionizable group, forming a salt can significantly increase aqueous solubility. * Structural Modification: In the drug discovery phase, medicinal chemistry efforts can be directed at modifying the inhibitor's structure to improve its physicochemical properties without compromising potency. |
Quantitative Data Summary
The following tables provide solubility data for representative sEH inhibitors with structures similar to the 1-aryl-3-adamantyl urea class, which can serve as a guide for formulating this compound.
Table 1: Solubility of AR-9281 (a representative 1-adamantyl-3-substituted urea sEH inhibitor)
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 25 mg/mL (78.26 mM) | Sonication is recommended for dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (6.26 mM) | A common co-solvent system for in vivo studies. Sonication is recommended. |
Table 2: Solubility of various 1-adamantyl-3-heteroaryl ureas
| Compound Type | Approximate Aqueous Solubility (µg/mL) | Reference |
| 1-adamantyl-3-phenyl ureas | < 0.1 | |
| 1-adamantyl-3-pyridinyl ureas | ~ 7 | |
| 1-adamantyl-3-oxazole urea | ~ 4 | |
| 1-adamantyl-3-isoxazole urea | ~ 20 | |
| Adamantyl sulfonamide ureas | 10 - 100 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted for a poorly soluble, urea-based inhibitor like this compound, using AR-9281 as a model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the Inhibitor: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to achieve 10% of the final volume. For a 1 mL final volume, add 100 µL of DMSO.
-
Solubilization: Vortex the mixture until the inhibitor is completely dissolved. If necessary, use a sonicator to aid dissolution. Gentle warming may also be applied.
-
Addition of PEG300: Add the required volume of PEG300 (40% of the final volume). For a 1 mL final volume, add 400 µL of PEG300. Vortex thoroughly.
-
Addition of Tween 80: Add the required volume of Tween 80 (5% of the final volume). For a 1 mL final volume, add 50 µL of Tween 80. Vortex until the solution is homogeneous.
-
Addition of Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. For a 1 mL final volume, add 450 µL of saline.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any particulates.
-
Administration: It is recommended to prepare this formulation fresh before each use and administer it at room temperature.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 20-40% w/v). Stir until the HP-β-CD is completely dissolved.
-
Add the Inhibitor: Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and sterilize the formulation.
-
Storage: Store the final formulation at 4°C. The stability of the complex should be evaluated for longer storage periods.
Protocol 3: Preparation of a Nanosuspension by Precipitation
This is a bottom-up approach to prepare a nanosuspension for intravenous administration.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, methanol)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
Sterile water for injection
-
High-speed homogenizer or sonicator
-
Rotary evaporator (optional)
Procedure:
-
Organic Phase Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent to create a concentrated solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer
Technical Support Center: Optimizing sEH Inhibitor-17 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and efficacy of sEH inhibitor-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] this compound works by inhibiting the sEH enzyme, thereby preventing the degradation of EETs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[3][4] This inhibition leads to an accumulation of beneficial EETs, potentiating their protective effects in various physiological and pathological models.[2][3][5]
Q2: What is a typical starting concentration for in vitro experiments?
A2: For in vitro cell-based assays, a common starting concentration for sEH inhibitors is 1 µM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific model.
Q3: How should I dissolve and store this compound?
A3: The solubility of sEH inhibitors can be a limiting factor.[2][6] Many urea-based inhibitors have poor water solubility.[6] For in vivo studies, sEH inhibitors are often dissolved in oleic acid-rich triglycerides containing 20% PEG400 (v/v) to create a clear solution for oral administration.[7] For in vitro use, dissolving the inhibitor in a small amount of DMSO before further dilution in culture media is a common practice. Always refer to the manufacturer's specific instructions for solubility and storage conditions. Poor solubility can be indicated by turbidity in the solution.[8]
Q4: Can this compound be used in vivo? What are typical dosages?
A4: Yes, sEH inhibitors are frequently used in in vivo animal models. Dosages can vary widely depending on the specific inhibitor, the animal model, and the route of administration. For example, oral doses in rodent models of diabetic neuropathy have been tested in the range of 0.1 to 0.3 mg/kg.[7][9] In other studies, dosages up to 100 mg/kg have been used to achieve significant sEH inhibition.[2] It is crucial to consult literature for the specific inhibitor and model you are using and to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dose for your experiment.
Q5: How can I confirm that this compound is active in my experiment?
A5: The most direct way to confirm the activity of an sEH inhibitor is to measure the levels of EETs and DHETs in your samples (e.g., plasma, tissue homogenates).[3] A successful inhibition of sEH will result in an increased ratio of EETs to DHETs.[2] This can be measured using techniques like UPLC-MS/MS.[1] Additionally, you can assess downstream biomarkers that are modulated by EETs, such as markers of inflammation (e.g., NF-κB, various cytokines) or blood pressure.[2][10]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Poor Inhibitor Solubility | Ensure the inhibitor is fully dissolved. For in vitro studies, prepare a concentrated stock in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration. For in vivo studies, use a suitable vehicle like an oil-based formulation.[2][7] Visually inspect for any precipitation. |
| Suboptimal Dosage | Perform a dose-response study to determine the optimal concentration for your specific model. The effective concentration can vary significantly between cell types and animal models.[7] |
| Inhibitor Instability | Check the manufacturer's recommendations for storage and handling. Some inhibitors may be sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if instability is suspected. |
| Rapid Metabolism | The in vivo half-life of sEH inhibitors can be short due to metabolism by enzymes like cytochrome P450s.[2] Consider the pharmacokinetic profile of the inhibitor and adjust the dosing regimen accordingly (e.g., more frequent administration). |
| Incorrect Experimental Timing | For in vitro studies, pre-incubating cells with the inhibitor before applying a stimulus is often necessary.[1] For in vivo studies, the timing of administration relative to the experimental endpoint is critical. |
Issue 2: Unexpected Off-Target Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any compound can lead to off-target effects or cellular toxicity. Reduce the inhibitor concentration and perform a toxicity assay (e.g., MTT assay, LDH assay) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your assay is low (typically <0.1%) and that you have a vehicle-only control group to account for any solvent effects. |
| Inhibitor Purity | Ensure you are using a high-purity inhibitor. Impurities could be responsible for unexpected biological activities. |
Data Presentation: In Vivo Efficacy of sEH Inhibitors
The following table summarizes data from a study investigating the effects of an sEH inhibitor in a diet-induced obese mouse model.
| Treatment Group | Fasting Glucose (mg/dL) | Serum Triglycerides (mg/dL) |
| Control | 214 ± 10.8 | - |
| sEH Inhibitor (t-TUCB) | - | Decreased |
| t-TUCB + 17,18-EEQ | Decreased | Further Decreased |
| Data adapted from a study on the combined effects of sEH inhibitors and 17,18-EEQ.[1] |
Experimental Protocols
In Vitro Anti-inflammatory Assay
-
Cell Culture: Plate cells (e.g., macrophages) in a suitable culture medium and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.[1]
-
Inflammatory Challenge: Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 18 hours).[1]
-
Analysis: Analyze the supernatant or cell lysate for inflammatory markers (e.g., cytokines via ELISA, NF-κB activation via reporter assay).[1]
In Vivo Metabolic Effects Study in Mice
-
Animal Model: Utilize a relevant mouse model, such as diet-induced obese mice.
-
Treatment Groups:
-
Control Group: Vehicle only.
-
sEH Inhibitor Group: this compound in vehicle.
-
Combination Group (optional): this compound and an EET.[1]
-
-
Administration: Administer the treatments for a specified period (e.g., 6 weeks).[1]
-
Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.
-
Metabolic Tests: Towards the end of the study, perform metabolic tests such as measuring fasting glucose and serum triglycerides.[1]
Visualizations
Signaling Pathway of sEH Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
challenges in synthesizing potent sEH inhibitors like compound 17
Technical Support Center: Synthesis of Potent sEH Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists engaged in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, with a focus on challenges related to urea (B33335) and amide-based compounds like compound 17.
Frequently Asked Questions (FAQs)
Q1: What are the most common structural motifs in potent sEH inhibitors?
A1: The most potent and widely developed sEH inhibitors are often competitive, reversible, and tight-binding. They typically feature a central urea or amide group. This core structure is crucial as the carbonyl oxygen forms hydrogen bonds with tyrosine residues (Tyr381 and Tyr465), and the N-H group acts as a hydrogen bond donor to an aspartate residue (Asp333) within the enzyme's catalytic pocket. Lipophilic substitutions on the urea or amide are generally favored for improved potency.
Q2: Why is poor solubility a recurring issue with potent sEH inhibitors?
A2: Many highly potent sEH inhibitors, particularly early urea-based compounds like N,N'-dicyclohexylurea (DCU), have rigid structures and non-polar groups. This leads to poor water solubility and high melting points, which can limit their oral bioavailability and overall utility in in vivo studies. For instance, while some compounds show low nanomolar Ki values, their lack of solubility in water and common formulation solvents restricts their use in pharmacodynamic studies.
Q3: What strategies can be employed to improve the solubility and pharmacokinetic properties of sEH inhibitors?
A3: Several strategies have been developed to enhance the physicochemical properties of sEH inhibitors:
-
Introduction of Polar Groups: Incorporating a secondary pharmacophore, such as a polar functional group, at least five atoms away from the central urea can improve aqueous solubility and pharmacokinetic properties while maintaining potency.
-
Flexible Side Chains: The introduction of a flexible side chain, like in 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), was an early improvement to enhance water solubility over rigid compounds.
-
Heterocycle Incorporation: Incorporating specific heterocyclic substituents, such as a 5-substituted piperazine, into the inhibitor structure can significantly enhance the solubility of urea-based analogs.
-
Amide Alternatives: Amides are considered good alternatives to ureas and can help address solubility and bioavailability issues.
Q4: What is the significance of "compound 17" in the context of sEH inhibitors?
A4: In a study focused on discovering potent sEH inhibitors for inflammatory diseases, "compound 17" is described as a specific synthetic intermediate. It was obtained as a light yellow oil from the starting material ethyl-1-(4-amino-3-fluorobenzyl)piperidine-4-carboxylate. This highlights a specific chemical pathway and intermediate in the development of novel piperidine-based sEH inhibitors.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may be encountered during the synthesis and purification of sEH inhibitors.
Q1: My reaction to form the N,N'-disubstituted urea has a very low yield. What are the common causes?
A1: Low yields in urea synthesis can stem from several factors:
-
Reagent Purity: Ensure the starting materials, particularly the isocyanate and the amine, are pure and dry. Moisture can react with the isocyanate, reducing the amount available to form the desired urea.
-
Reaction Conditions: The reaction is typically carried out in an inert, anhydrous solvent like dichloromethane (B109758) (DCM). Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Steric Hindrance: Bulky substituents on either the amine or the isocyanate can slow down the reaction rate. In such cases, extending the reaction time or gently heating the mixture might be necessary.
-
Side Reactions: Isocyanates can self-polymerize. Adding the isocyanate slowly to the amine solution can help minimize this side reaction.
Q2: The synthesized inhibitor shows poor solubility in common solvents, making purification by chromatography difficult. What can I do?
A2: This is a frequent challenge, especially with rigid, non-polar inhibitors.
-
Solvent Screening: Test a wide range of solvent systems for chromatography, including mixtures with more polar solvents or chlorinated solvents if compatible with your stationary phase.
-
Recrystallization: If the compound is crystalline, recrystallization can be a powerful purification technique that avoids solubility issues associated with column chromatography. Experiment with different solvent/anti-solvent pairs.
-
Derivative Synthesis: If purification remains a major hurdle for a potent compound, consider synthesizing a derivative with improved solubility for easier handling, even if it's not the final target compound for biological assays.
Q3: My final compound shows lower than expected potency in the sEH inhibition assay. What are the potential chemical reasons?
A3: Discrepancies in potency can be linked to the chemical structure and purity:
-
Incorrect Stereochemistry: For inhibitors with chiral centers, the stereochemistry can significantly impact inhibitory activity. For example, the (S)-enantiomer of one inhibitor was found to be 40-fold more potent than its (R)-enantiomer. Confirm the stereochemistry of your compound.
-
Impurities: Non-potent impurities can reduce the measured activity of your sample. Ensure the compound is of high purity (>95%) before biological testing.
-
Structural Conformation: The flexibility or rigidity of the molecule can affect how well it fits into the sEH active site. Conformationally restricted inhibitors have been developed to improve potency and bioavailability.
Q4: The inhibitor is rapidly metabolized in in vivo models, despite showing high in vitro potency. How can this be addressed from a synthesis perspective?
A4: High metabolic turnover is often linked to specific structural liabilities.
-
Metabolic Soft Spots: Flexible alkyl chains, while improving solubility, can be susceptible to rapid metabolism (e.g., beta-oxidation).
-
Fluorine Substitution: Replacing hydrogen atoms with fluorine at metabolically vulnerable positions is a known strategy to decrease metabolism and can sometimes maintain or improve potency.
-
Structural Rigidification: Introducing cyclic moieties like piperidine (B6355638) can create more conformationally restricted analogs, which may be less prone to metabolism compared to highly flexible chains.
Experimental Protocols
Protocol 1: General Synthesis of a 1,3-Disubstituted Urea sEH Inhibitor
This protocol is a generalized procedure based on common synthetic routes for urea-based inhibitors.
Materials:
-
Primary or secondary amine (e.g., 4-methoxybenzylamine)
-
Isocyanate (e.g., 4-methoxybenzyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
1 M Hydrochloric acid (HCl)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.0 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (3 times), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., DCM) or by column chromatography on silica (B1680970) gel to yield the target urea compound.
Protocol 2: sEH Inhibitory Activity Assay (Fluorescent Assay)
This protocol describes a common method to determine the IC₅₀ value of a potential sEH inhibitor.
Materials:
-
Recombinant human or murine sEH
-
Fluorescent substrate (e.g., PHOME - cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate)
-
Test inhibitor compound dissolved in DMSO
-
Assay buffer (e.g., Bis-Tris/HCl buffer, pH 7.0)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer containing the sEH enzyme to each well.
-
Add the inhibitor solution to the respective wells (final DMSO concentration should be ≤1%). Include a positive control (a known potent inhibitor like t-AUCB) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 30 °C for 5 minutes.
-
Initiate the reaction by adding the fluorescent substrate PHOME to all wells.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths. The hydrolysis of the substrate by sEH releases a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected sEH Inhibitors
| Compound ID | Scaffold Type | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 5a | Urea (Piperidine) | 7.0 | - | |
| A1 | Amide (Piperidine) | 2.2 | 0.53 | |
| 14-34 | Non-Urea (Sulfonamide) | 1.6 | - | |
| MMU | Urea (Natural Product) | 92 | - |
| TPPU | Urea | 1.1 | 2.8 | |
Table 2: Physical Properties of Representative sEH Inhibitors
| Compound ID | Solubility (pH 7.4, µg/mL) | Melting Point (°C) | clogP | Reference |
|---|---|---|---|---|
| Inhibitor 2 | 0.4 | 192 | 4.34 | |
| Inhibitor 3 | 0.1 | 205 | 4.88 |
| MMU | - | 177.7 - 178.4 | - | |
Visualizations: Pathways and Workflows
Caption: The sEH signaling pathway, showing the conversion of EETs to less active DHETs and the point of intervention for sEH inhibitors.
Caption: A general experimental workflow for the design, synthesis, and evaluation of novel sEH inhibitors.
Technical Support Center: Optimizing sEH Inhibitor Target Residence Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the target residence time of soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is target residence time and why is it important for sEH inhibitors?
A1: Target residence time (τ) is the duration for which a drug molecule remains bound to its target, in this case, the soluble epoxide hydrolase (sEH) enzyme.[1] It is calculated as the reciprocal of the dissociation rate constant (k_off) (τ = 1/k_off).[1] While traditional metrics like IC50 and Ki are determined under equilibrium conditions, residence time offers a more dynamic view of the drug-target interaction, which can be more predictive of in vivo efficacy.[1] A longer residence time for an sEH inhibitor means it remains bound to the enzyme for a longer period, leading to a sustained therapeutic effect even after the unbound drug has been cleared from circulation.[1][2] This can translate to improved efficacy in conditions like neuropathic pain and hypertension.[3][4][5]
Q2: My sEH inhibitor has a high affinity (low Ki), but a short residence time. What structural modifications can I explore to improve residence time?
A2: High affinity does not always guarantee a long residence time. To improve residence time, consider the following structural modifications based on published studies:
-
Explore the secondary binding pocket: X-ray crystallography has revealed a small secondary binding site adjacent to the α-carbon of the amide in some sEH inhibitors.[1][3] Incorporating small, hydrophobic substituents at this position can significantly improve potency and may also prolong residence time by establishing additional interactions with the enzyme.[3]
-
Modify the R2 substituent on the amide: Increasing the size of the substituent at the R2 position of the amide generally leads to increased potency and can also decrease the dissociation rate constant (k_off), thereby increasing residence time.[1][3]
-
Introduce fluorine-containing groups: Replacing alkyl groups with fluorine-containing moieties like trifluoromethyl (CF3) can sometimes maintain or improve potency while potentially decreasing metabolism, which can indirectly contribute to a longer duration of action.[1]
-
Optimize the central pharmacophore: While 1,3-disubstituted ureas are a common central pharmacophore for sEH inhibitors, exploring alternative scaffolds could lead to different binding kinetics and potentially longer residence times.[1]
Q3: What are the key experimental techniques to measure the target residence time of my sEH inhibitors?
A3: The primary method for determining the target residence time of sEH inhibitors is to measure the dissociation rate constant (k_off). Common techniques include:
-
Jump-Dilution Method: This is a powerful technique for measuring residence time under more physiologically relevant conditions.[6] In this method, the enzyme and inhibitor are pre-incubated to form a complex, which is then rapidly diluted. The recovery of enzyme activity is monitored over time as the inhibitor dissociates.[6]
-
FRET-Based Assays: Fluorescence Resonance Energy Transfer (FRET) assays can be used to monitor the displacement of a fluorescent ligand from the sEH active site by the inhibitor of interest, allowing for the determination of k_off.[1]
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique that can directly measure the association (k_on) and dissociation (k_off) rates of an inhibitor binding to the immobilized sEH enzyme.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent k_off values between experiments. | 1. Variability in reagent concentrations (enzyme, inhibitor, substrate).2. Inconsistent incubation times.3. Temperature fluctuations during the assay.4. Instability of the inhibitor or enzyme under assay conditions. | 1. Prepare fresh reagents and perform accurate concentration determinations.2. Use a timer to ensure consistent pre-incubation and reaction times.3. Use a temperature-controlled plate reader or water bath.4. Assess the stability of your compounds and enzyme in the assay buffer over the time course of the experiment. |
| No measurable enzyme activity recovery in a jump-dilution experiment. | 1. The inhibitor has an extremely long residence time (very slow k_off).2. The inhibitor is irreversible or covalently binds to the enzyme.3. The enzyme has lost activity during the experiment. | 1. Extend the duration of the activity monitoring.2. Perform dialysis or size-exclusion chromatography to see if the inhibitor can be removed from the enzyme.3. Include a positive control (enzyme without inhibitor) to ensure the enzyme remains active throughout the experiment. |
| High background signal in the FRET-based assay. | 1. Autofluorescence of the test compound.2. Non-specific binding of the fluorescent ligand or test compound to the assay plate or other components. | 1. Measure the fluorescence of the compound alone at the assay wavelengths and subtract this from the experimental values.2. Use low-binding plates. Include controls with no enzyme to assess non-specific binding. |
| Difficulty in achieving saturation in the pre-incubation step of the jump-dilution assay. | 1. Inhibitor concentration is not high enough relative to its Ki.2. Inhibitor has low solubility in the assay buffer. | 1. Increase the inhibitor concentration to at least 10 times the Ki to ensure >90% of the enzyme is in the complex form.[6]2. Use a co-solvent like DMSO, but ensure the final concentration does not affect enzyme activity. Test the solubility of the inhibitor in the assay buffer beforehand. |
Quantitative Data Summary
The following tables summarize the kinetic data for a selection of sEH inhibitors, highlighting the impact of structural modifications on potency and residence time.
Table 1: Impact of R2 Substituent Modification on Potency and Residence Time
| Inhibitor | R2 Substituent | Ki (nM, human sEH) | k_off (10^-4 s^-1) | Residence Time (τ, min) |
| 4 | Isopropyl | 1.8 ± 0.1 | 19.3 ± 0.9 | 8.7 |
| 7 | (S)-sec-Butyl | 0.40 ± 0.02 | 9.4 ± 0.4 | 17.7 |
| 18 (TPPU) | Phenyl | 0.91 ± 0.05 | 10.4 ± 0.5 | 16.0 |
| 19 | 4-Fluorophenyl | 0.72 ± 0.04 | 7.9 ± 0.4 | 21.1 |
| 21 | 4-(Trifluoromethoxy)phenyl | 0.55 ± 0.03 | 5.8 ± 0.3 | 28.7 |
Data adapted from Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(16), 7016–7030.[3]
Table 2: Comparison of Kinetic Parameters for Selected sEH Inhibitors
| Inhibitor | Ki (nM) | Residence Time (min) |
| TPPU (11) | 0.91 | 16 |
| 12 | 0.19 | 32 |
Data adapted from a study on innovative medicinal chemistry strategies.[7]
Experimental Protocols
Detailed Methodology: Jump-Dilution Assay for Measuring k_off
This protocol is a generalized procedure for determining the dissociation rate constant (k_off) of an sEH inhibitor using a jump-dilution method with a fluorogenic substrate.
Materials:
-
Recombinant human sEH enzyme
-
sEH inhibitor of interest
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
96-well or 384-well microplates (low-binding, black)
-
Temperature-controlled microplate reader with fluorescence detection
Procedure:
-
Enzyme-Inhibitor Complex Formation (Pre-incubation):
-
Prepare a solution of the sEH enzyme and the inhibitor in the assay buffer. The final concentration of the inhibitor should be at least 10-fold higher than its Ki to ensure saturation of the enzyme. The enzyme concentration should be high enough to allow for a robust signal after dilution.
-
Incubate the enzyme-inhibitor mixture for a sufficient time to allow the binding to reach equilibrium. This time will depend on the association rate of the inhibitor.
-
-
Rapid Dilution (Jump):
-
Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold) into a larger volume of assay buffer containing the fluorogenic substrate. The dilution should be large enough to reduce the free inhibitor concentration to a level that minimizes rebinding.
-
-
Monitoring Enzyme Activity Recovery:
-
Immediately after dilution, start monitoring the increase in fluorescence over time using the microplate reader. The rate of fluorescence increase corresponds to the recovery of enzyme activity as the inhibitor dissociates from the enzyme.
-
Continue data collection until the enzyme activity reaches a steady state, indicating that a new equilibrium has been established at the diluted concentrations.
-
-
Data Analysis:
-
Plot the fluorescence signal versus time.
-
Fit the resulting progress curves to a first-order exponential equation to determine the observed rate constant (k_obs). Under appropriate conditions (significant dilution, minimal rebinding), k_obs will be a good approximation of the dissociation rate constant (k_off).
-
Calculate the residence time (τ) as the reciprocal of k_off (τ = 1/k_off).
-
Visualizations
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: Experimental workflow for the jump-dilution assay.
Caption: Relationship between structural modifications and in vivo efficacy.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residence time in drug discovery: current insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of sEH Inhibitors in Preclinical Stroke Models: TPPU vs. AUDA-BE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent soluble epoxide hydrolase (sEH) inhibitors, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and AUDA-BE (12-(3-adamantan-1-yl-ureido)-dodecanoic acid butyl ester), based on their performance in preclinical stroke models. The data presented is compiled from peer-reviewed studies to assist in evaluating their therapeutic potential.
Introduction to Soluble Epoxide Hydrolase Inhibition in Stroke
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH preserves the beneficial effects of EETs, which include neuroprotection, anti-inflammatory actions, and improved cerebral blood flow.[1][2] This mechanism has made sEH a promising therapeutic target for ischemic stroke.[1][2]
Comparative Efficacy in Ischemic Stroke Models
Both TPPU and AUDA-BE have demonstrated significant neuroprotective effects in various rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model. The key outcome measures consistently reported are a reduction in infarct volume and an improvement in neurological deficits.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on the efficacy of TPPU and AUDA-BE in preclinical stroke models.
Table 1: Efficacy of TPPU in Rodent Stroke Models
| Study (Reference) | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement |
| Tu et al., 2018[3] | Rat (MCAO) | 1 mg/kg at reperfusion and 24h later | ~50% | Significant improvement in sensorimotor tasks |
| Yi et al., 2020[2] | Rat (pMCAO) | Daily post-stroke | Significant reduction | Milder neurological deficits |
Table 2: Efficacy of AUDA-BE in Rodent Stroke Models
| Study (Reference) | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement |
| Zhang et al., 2007 | Mouse (MCAO) | 10 mg/kg, 30 min before MCAO or at reperfusion | ~51.5% (pre-treatment), ~39.4% (post-treatment) | Not explicitly quantified, but implied by infarct reduction |
| Simpkins et al., 2009[4] | Rat (MCAO) | Chronic treatment for 6 weeks | Significant reduction | Improved neurodeficit score |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of sEH inhibitors are mediated through the modulation of the arachidonic acid cascade and downstream signaling pathways.
A standard experimental workflow for evaluating the efficacy of these inhibitors in a stroke model is depicted below.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The most common model used in the cited studies is the transient middle cerebral artery occlusion (tMCAO) model in rats or mice.
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Occlusion Duration: The occlusion is typically maintained for 60 to 120 minutes.
-
Reperfusion: The filament is then withdrawn to allow for reperfusion of the ischemic territory.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the filament insertion.
Drug Administration
-
TPPU: In the study by Tu et al. (2018), TPPU was administered at a dose of 1 mg/kg at the time of reperfusion and again 24 hours later.[3]
-
AUDA-BE: Zhang et al. administered AUDA-BE at 10 mg/kg either 30 minutes before MCAO or at the time of reperfusion.
Outcome Measures
-
Infarct Volume: Brains are typically harvested 24 to 48 hours after MCAO. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function. This can include modified neurological severity scores (mNSS), rotarod tests for motor coordination, and corner tests for sensorimotor deficits.
Discussion and Conclusion
The mechanisms of action for both compounds are believed to be similar, primarily through the inhibition of sEH and the subsequent stabilization of EETs. This leads to reduced neuroinflammation, protection of the blood-brain barrier, and decreased apoptosis in the ischemic brain.[2][3]
Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative therapeutic potential of TPPU and AUDA-BE for the treatment of ischemic stroke. The promising preclinical data for both compounds strongly supports their continued investigation as potential clinical candidates.
References
- 1. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of the Soluble Epoxide Hydrolase Inhibitor 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea in a Rat Model of Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble epoxide hydrolase inhibition Promotes White Matter Integrity and Long-Term Functional Recovery after chronic hypoperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of sEH Inhibitor-17 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the soluble epoxide hydrolase (sEH) inhibitor-17 against other commonly used sEH inhibitors. The information is based on available experimental data to facilitate informed decisions in research applications.
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids (EpFAs). Its inhibition represents a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on sEH inhibitor-17, a potent inhibitor of the enzyme, and compares its activity with other well-characterized sEH inhibitors: TPPU, GSK2256294A, and t-TUCB. While enzymatic activity data for this compound is available, comprehensive cellular activity data across various cell lines is currently limited in publicly accessible literature. Further experimental validation is recommended to fully elucidate its cellular potency and differential effects.
Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its counterparts against sEH.
Table 1: Enzymatic Inhibitory Activity of sEH Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Source |
| This compound (compound 4f) | sEH | 2.94 | |
| TPPU | Monkey sEH | 37 | |
| Human sEH | 3.7 | ||
| GSK2256294A | Recombinant human sEH | 0.027 | |
| Rat sEH orthologs | 0.061 | ||
| Murine sEH orthologs | 0.189 | ||
| t-TUCB | sEH | 0.9 |
Table 2: Cellular Inhibitory Activity of sEH Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Notes | Source |
| This compound | Data not available | - | Further experimental validation is required. | - |
| TPPU | HepG2, Huh-7, HUVEC | > 25,000 | Indicates low potency in these cell lines at the tested concentrations. | |
| GSK2256294A | HEK293 (transfected with human sEH) | 0.66 | Potent cellular inhibition in an engineered cell line. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Cell-Free sEH Enzymatic Activity Assay
This protocol is used to determine the direct inhibitory effect of a compound on sEH enzyme activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
-
Test inhibitors (this compound, TPPU, GSK2256294A, t-TUCB) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in sEH assay buffer.
-
In a 96-well plate, add the sEH enzyme
Evaluating the Selectivity of sEH Inhibitor-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of the soluble epoxide hydrolase (sEH) inhibitor SW-17, previously designated sEH inhibitor-17. The performance of SW-17 is objectively compared with other well-characterized sEH inhibitors, supported by experimental data to inform research and drug development decisions.
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory epoxy-fatty acids (EpFAs). Inhibition of sEH stabilizes these beneficial signaling molecules, making sEH inhibitors a promising therapeutic strategy for a range of inflammatory, cardiovascular, and pain-related disorders. A key consideration in the development of sEH inhibitors is their selectivity, as off-target effects can lead to undesirable side effects. This guide focuses on SW-17, a potent dual inhibitor of both sEH and fatty acid amide hydrolase (FAAH), another enzyme involved in inflammatory and pain signaling pathways. Its unique dual-inhibitor profile is compared against two highly selective sEH inhibitors, AR9281 and t-AUCB, to provide a clear perspective on its selectivity.
Comparative Selectivity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SW-17 and two selective sEH inhibitors against their primary targets. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Species | Reference |
| SW-17 | sEH | 2.5 | Human | [1] |
| sEH | 3.9 | Rat | [1] | |
| FAAH | 9.8 | Human | [1] | |
| AR9281 | sEH | 4.8 | Human | [2] |
| t-AUCB | sEH | 1.3 | Human | [3] |
Note: Comprehensive broad-panel selectivity screening data for SW-17, AR9281, and t-AUCB against a wide range of off-target enzymes (e.g., kinases, proteases) is not extensively available in the public domain. The data presented here focuses on the primary intended targets.
Signaling Pathway Context: Arachidonic Acid Metabolism
To understand the significance of dual sEH/FAAH inhibition, it is essential to visualize their roles in the arachidonic acid metabolic pathway. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) to less active diols. FAAH, on the other hand, breaks down the endocannabinoid anandamide, which has analgesic and anti-inflammatory properties. By inhibiting both enzymes, SW-17 can potentially offer a synergistic therapeutic effect.
Experimental Protocols
The determination of sEH inhibitory activity is crucial for evaluating the potency and selectivity of compounds like SW-17. A common and reliable method is the fluorescence-based inhibitor screening assay.
Fluorescence-Based sEH Inhibitor Screening Assay
Principle:
This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, undergoes an intramolecular cyclization. This reaction releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified to determine enzyme activity.[4] The reduction in fluorescence in the presence of a test compound indicates inhibition of sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
sEH fluorescent substrate (e.g., PHOME in DMSO)
-
Test compounds (e.g., SW-17) and control inhibitors (e.g., AUDA) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation at ~330 nm and emission at ~465 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test compound by diluting a 100X stock in a suitable solvent (e.g., DMSO) with sEH Assay Buffer.
-
Dilute the recombinant human sEH enzyme to the desired concentration (e.g., 1 nM) in ice-cold sEH Assay Buffer.
-
Dilute the fluorescent substrate (e.g., PHOME) to the working concentration (e.g., 5 µM) in sEH Assay Buffer. Keep the diluted substrate on ice and protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of the 10X test compound solution.
-
Positive Control Wells: Add 10 µL of a known sEH inhibitor (e.g., 300 nM AUDA).
-
Vehicle Control Wells: Add 10 µL of the solvent used for the test compounds (e.g., 10% DMSO in assay buffer).
-
Enzyme Control Wells: Add 40 µL of sEH Assay Buffer.
-
Background Control Wells: Add 80 µL of sEH Assay Buffer (no enzyme will be added).
-
-
Enzyme Incubation:
-
Add 20 µL of the diluted sEH enzyme solution to the test, positive control, and vehicle control wells.
-
Incubate the plate for 5 minutes at 30°C to allow the inhibitors to interact with the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the diluted fluorescent substrate to all wells using a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm).
-
Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes at 30°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The sEH inhibitor SW-17 demonstrates potent, low nanomolar inhibition of both human sEH and FAAH. This dual-inhibitor profile distinguishes it from highly selective sEH inhibitors like AR9281 and t-AUCB. The decision to utilize a dual inhibitor versus a selective inhibitor will depend on the specific therapeutic goal. For applications where simultaneous modulation of both the epoxy-fatty acid and endocannabinoid pathways is desired, SW-17 presents a compelling profile. However, if the therapeutic strategy is solely focused on the sEH pathway, a more selective inhibitor may be preferable to avoid potential off-target effects related to FAAH inhibition. The provided experimental protocol offers a robust method for further characterizing the selectivity and potency of these and other novel inhibitors.
References
- 1. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for sEH Inhibitor-17
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of sEH inhibitor-17. As a novel small molecule inhibitor, it is imperative to handle this compound with the utmost care, adhering to the safety protocols outlined below and consulting the official Safety Data Sheet (SDS) provided by the supplier before commencing any work. This guide is intended to supplement, not replace, the manufacturer's official documentation and your institution's established safety procedures.
Immediate Safety and Handling Profile
Given the absence of a publicly available, specific Safety Data Sheet for "this compound," the following information is based on the safety profiles of structurally similar small molecule inhibitors used in research. Treat this compound as a compound with unknown hazards and handle it with the highest degree of caution.
Hazard Identification and Personal Protective Equipment (PPE)
As a standard practice for all novel chemical entities, assume this compound may be harmful if ingested, inhaled, or absorbed through the skin. The following table summarizes the potential hazards and the mandatory personal protective equipment required for handling this compound.
| Potential Hazard | Required Personal Protective Equipment (PPE) | Rationale |
| Dermal Contact | Nitrile gloves (double-gloving recommended) | Prevents skin absorption of the compound. |
| Lab coat (fully buttoned) | Protects skin and personal clothing from contamination. | |
| Eye Contact | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of solutions or solid particles. |
| Inhalation | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles or aerosols. |
| Ingestion | No eating, drinking, or smoking in the laboratory | Prevents accidental ingestion of the compound. |
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid procedures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
